4-Acetyl-6-chloronicotinic acid
Description
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Properties
Molecular Formula |
C8H6ClNO3 |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
4-acetyl-6-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO3/c1-4(11)5-2-7(9)10-3-6(5)8(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
GIIKBGQRPFHVIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1C(=O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Acetyl-6-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
A Note on the Subject Compound
As of the latest data available, specific experimental findings for 4-Acetyl-6-chloronicotinic acid (CAS 1314040-69-1) are not extensively documented in publicly accessible scientific literature. This guide, therefore, has been meticulously constructed by leveraging established knowledge of structurally analogous compounds, primarily 6-chloronicotinic acid and related substituted pyridines. The principles of organic chemistry and medicinal chemistry are applied to infer the properties, synthesis, and potential applications of the title compound. This document is intended to serve as a foundational resource to guide future research and development efforts.
Introduction: The Significance of Substituted Nicotinic Acids
Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery. The pyridine carboxylic acid motif is present in numerous pharmaceuticals and biologically active compounds, influencing their pharmacokinetic and pharmacodynamic profiles.[1] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's properties, such as its binding affinity to biological targets, metabolic stability, and solubility.
The subject of this guide, 4-Acetyl-6-chloronicotinic acid, incorporates three key functional groups: a carboxylic acid, a chloro group, and an acetyl group. Each of these imparts distinct electronic and steric characteristics that are likely to influence its chemical reactivity and biological activity. The chloro substituent, an electron-withdrawing group, can modulate the pKa of the carboxylic acid and the overall electron density of the pyridine ring. The acetyl group, a ketone, introduces a potential site for hydrogen bonding and further chemical modification.
This guide will provide a comprehensive overview of the inferred properties of 4-Acetyl-6-chloronicotinic acid, its likely synthetic pathways, and its potential as a building block in the development of novel therapeutics.
Physicochemical Properties: An Extrapolated Profile
The physicochemical properties of 4-Acetyl-6-chloronicotinic acid are predicted based on the known data for 6-chloronicotinic acid.[2][3][4][5] The presence of the acetyl group is expected to increase the molecular weight and may influence the melting point and solubility.
Table 1: Predicted Physicochemical Properties of 4-Acetyl-6-chloronicotinic acid
| Property | Predicted Value | Basis of Prediction |
| CAS Number | 1314040-69-1 | |
| Molecular Formula | C8H6ClNO3 | Based on chemical name |
| Molecular Weight | 199.59 g/mol | Calculated from molecular formula |
| Appearance | Off-white to yellow crystalline powder | Analogy to 6-chloronicotinic acid[5] |
| Melting Point | Likely higher than 190-192 °C | The melting point of 6-chloronicotinic acid is 190-192 °C (dec.).[2] The addition of an acetyl group would likely increase the melting point due to increased molecular weight and potential for intermolecular interactions. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol | Based on the properties of similar organic acids. |
| pKa | The pKa of the carboxylic acid is expected to be influenced by the electron-withdrawing effects of both the chloro and acetyl groups. |
Synthesis and Reactivity: A Proposed Pathway
A plausible synthetic route to 4-Acetyl-6-chloronicotinic acid would likely start from a more readily available precursor, such as 6-chloronicotinic acid. The introduction of the acetyl group at the 4-position of the pyridine ring is a key transformation.
Proposed Synthetic Workflow
A potential synthetic strategy could involve the protection of the carboxylic acid, followed by a Friedel-Crafts-type acylation or a related cross-coupling reaction to introduce the acetyl group.
Caption: Proposed synthetic workflow for 4-Acetyl-6-chloronicotinic acid.
Experimental Protocol: A Hypothetical Approach
Step 1: Esterification of 6-Chloronicotinic Acid
-
Suspend 6-chloronicotinic acid in an appropriate alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture and extract the ester with a suitable organic solvent.
-
Purify the ester by column chromatography or recrystallization.
Step 2: Acetylation of the Protected 6-Chloronicotinic Acid
-
Method A: Friedel-Crafts Acylation: This reaction is typically challenging on electron-deficient pyridine rings. However, under forcing conditions with a strong Lewis acid catalyst, it might be feasible.
-
Method B: Metal-Catalyzed Cross-Coupling: A more modern and likely successful approach would involve converting the 4-position into a suitable handle for cross-coupling (e.g., a bromo or iodo group) followed by a reaction with an acetylating agent in the presence of a palladium or other transition metal catalyst.
Step 3: Hydrolysis of the Ester
-
Dissolve the protected 4-acetyl-6-chloronicotinic acid derivative in a mixture of water and a co-solvent (e.g., THF or methanol).
-
Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the final product, 4-Acetyl-6-chloronicotinic acid.
Applications in Drug Discovery: Exploring the Potential
Derivatives of nicotinic acid are known to interact with a variety of biological targets, including enzymes and receptors.[1] The specific substitution pattern of 4-acetyl-6-chloronicotinic acid suggests several avenues for its application in drug discovery.
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key binding element (e.g., forming salt bridges or hydrogen bonds) in the active site of enzymes. The acetyl and chloro groups can provide additional interactions and influence the selectivity and potency of the inhibitor.
-
Receptor Modulation: Nicotinic acetylcholine receptors (nAChRs) are a major class of receptors in the central and peripheral nervous systems. While the endogenous ligand is acetylcholine, a wide range of synthetic ligands based on the pyridine scaffold have been developed as modulators of these receptors.[6]
-
Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a library of more complex molecules. The carboxylic acid can be converted to amides, esters, or other functional groups, while the acetyl group can be further modified through reactions such as reduction, oxidation, or condensation.
Potential Signaling Pathway Involvement
Given the prevalence of nicotinic acid derivatives in neuroscience research, a hypothetical application could be in the modulation of neuronal signaling pathways. For instance, as a modulator of nAChRs, it could influence downstream signaling cascades involved in learning, memory, and attention.
Caption: Hypothetical signaling pathway involving a nAChR modulator.
Safety and Handling: A Precautionary Overview
Given the lack of specific toxicological data for 4-Acetyl-6-chloronicotinic acid, it is prudent to handle this compound with the same precautions as other chlorinated pyridine carboxylic acids. The safety data for 6-chloronicotinic acid indicates that it is an irritant.[2][7]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][10]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7][8]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2][7]
Spectral Data: Predicted Characteristics
While experimental spectra for 4-Acetyl-6-chloronicotinic acid are not available, we can predict the key features based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl protons of the acetyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the acetyl and carboxylic acid groups will appear at the downfield end of the spectrum.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the C=O stretching vibrations of the carboxylic acid and the ketone. There will also be characteristic peaks for the aromatic C-H and C=C bonds, as well as the C-Cl bond.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[11]
Conclusion: A Call for Further Investigation
4-Acetyl-6-chloronicotinic acid represents an intriguing, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. This technical guide, by drawing upon the established knowledge of related compounds, provides a foundational framework for its synthesis, characterization, and application. It is our hope that this document will stimulate further research into this and other novel substituted nicotinic acids, ultimately leading to the discovery of new and valuable molecules.
References
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 6-Chloronicotinic acid.
- Medline. (2016, November 11). Safety Data Sheet: 2-Chloronicotinic Acid.
- TCI Chemicals. (2025, May 14). Safety Data Sheet: 5-Chloronicotinic Acid.
- Merck. (n.d.). Safety Data Sheet: 2-Chloronicotinic acid.
- Thermo Fisher Scientific. (2013, August 12). Safety Data Sheet: 4-Chloronicotinic acid.
- CHIMIA. (n.d.). Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics.
- PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid.
- Synquest Labs. (2016, December 8). Safety Data Sheet: 6-Chloronicotinic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid.
- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
- NIST. (n.d.). 6-Chloronicotinic acid. NIST Chemistry WebBook.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-chloromethyl-6-methoxymethyl-pyrimidine.
- Organic Syntheses. (n.d.). 6-hydroxynicotinic acid.
- MDPI. (2023, January 28). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators.
- ChemicalBook. (n.d.). 4-Chloronicotinic acid synthesis.
- HPC Standards. (n.d.). 4-(Methylamino)antipyrine hydrochloride.
- ResearchGate. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid.
- University of California, Irvine. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Journal of Chemical Education. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.
- Pearson. (n.d.). For each NMR spectrum, propose a structure consistent with the spectrum and the additional information provided.
- SGT Life Sciences. (n.d.). 4-Methoxyphenylhydrazine Hydrochloride Exporters & Suppliers.
- University of California, Irvine, Department of Chemistry. (n.d.). Problems from Previous Years' Exams.
- MilliporeSigma. (n.d.). 4-Bromo-6-chloronicotinic acid.
- PharmaCompass.com. (n.d.). 6-Chloronicotinic acid.
- Chem-Impex. (n.d.). 6-Chloronicotinic acid.
- LGC Standards. (n.d.). 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone-d4.
- BuyersGuideChem. (n.d.). 4-Chloro-2-(2-methoxyethyl)pyrimidine suppliers and producers.
- Actylis. (n.d.). 2-Chloronicotinic Acid - API Intermediate.
- Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
Sources
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4-Acetyl-6-chloronicotinic acid MSDS and safety data sheet
Technical Whitepaper: Handling and Applications of 4-Acetyl-6-chloronicotinic Acid
CAS Number: 1314040-69-1 Formula: C₈H₆ClNO₃ Molecular Weight: 199.59 g/mol Synonyms: 4-Acetyl-6-chloropyridine-3-carboxylic acid; 6-Chloro-4-acetylnicotinic acid[1]
Executive Summary
4-Acetyl-6-chloronicotinic acid is a trifunctional pyridine scaffold utilized primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and neuroactive ligands (e.g., tacrine derivatives).[1] Its structural uniqueness lies in its orthogonal reactivity : an electrophilic chlorine at C6 susceptible to SₙAr, a carboxylic acid at C3 primed for coupling, and an acetyl group at C4 offering a handle for condensation or reduction.
This guide provides a comprehensive technical analysis of its physicochemical properties, predictive safety profile, and strategic application in drug development.
Part 1: Physicochemical Profile & Identification
| Property | Specification |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Predicted: 185–195 °C (Dec) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~0.5 (Pyridine nitrogen) |
| LogP | ~1.2 (Moderate lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
Part 2: Safety & Hazard Analysis (Predictive MSDS)
Note: As a specialized intermediate, comprehensive toxicological data is limited. The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of analogous chlorinated nicotinic acids (e.g., 6-chloronicotinic acid).
GHS Classification (Predicted)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]
Critical Hazard Statements
-
H315: Causes skin irritation. Mechanism: Chlorinated pyridines can act as alkylating agents, reacting with nucleophilic residues on skin proteins.
-
H319: Causes serious eye irritation. Mechanism: Acidic functionality combined with the pyridine ring creates a pH-dependent irritant.[1]
-
H335: May cause respiratory irritation. Risk: Dust inhalation during weighing or transfer.
Precautionary Protocols (P-Statements)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves (Nitrile, >0.11mm)/protective clothing/eye protection (Chemical Goggles).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Part 3: Strategic Handling & Storage
Stability & Reactivity
-
Moisture Sensitivity: Moderate. The C6-Chlorine is relatively stable, but the carboxylic acid can form hygroscopic salts. Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or decarboxylation over extended periods.
-
Incompatibilities: Strong oxidizing agents, strong bases (will deprotonate the carboxylic acid and potentially trigger polymerization of the acetyl group).
Storage Hierarchy
-
Primary: Tightly sealed glass amber vial (light protection).
-
Secondary: Desiccator or sealed bag with silica gel.
-
Temperature: 2–8 °C (Refrigerated) recommended for long-term purity retention.
Part 4: Synthetic Utility & Applications
The value of 4-Acetyl-6-chloronicotinic acid lies in its ability to serve as a "molecular switchboard," allowing sequential functionalization.[1]
Reactivity Map
-
C6-Chlorine (SₙAr): The most reactive site for nucleophilic attack by amines, thiols, or alkoxides. The electron-withdrawing nature of the C3-COOH and C4-Acetyl groups activates this position.[1]
-
C3-Carboxylic Acid: Standard amide coupling (EDC/HOBt, HATU) or esterification.
-
C4-Acetyl Group: A ketone handle for reductive amination, Grignard addition, or condensation reactions (e.g., Friedländer synthesis for quinolines).
Visualizing the Workflow
Caption: Orthogonal reactivity map of 4-Acetyl-6-chloronicotinic acid, illustrating three distinct synthetic vectors for drug discovery.[1]
Part 5: Experimental Protocol: Selective SₙAr Functionalization
Objective: Selective substitution of the C6-Chlorine with a primary amine (R-NH₂) while preserving the C3-Carboxylic acid and C4-Acetyl group.[1]
Context: This reaction is a common first step in synthesizing library compounds. The carboxylic acid is often left unprotected as the amine nucleophile will preferentially attack the activated C6 position after initial deprotonation of the acid.
Reagents:
-
Primary Amine (2.5 equiv) — Excess covers acid deprotonation and nucleophilic attack.[1]
-
Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
-
Solvent: n-Butanol or DMF (High boiling polar solvents facilitate SₙAr).[1]
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Acetyl-6-chloronicotinic acid (1.0 mmol, 200 mg) in n-Butanol (5 mL).
-
Base Addition: Add DIPEA (3.0 mmol, 0.52 mL) dropwise. Observation: The solution may warm slightly as the carboxylic acid is deprotonated.
-
Nucleophile Addition: Add the Primary Amine (2.5 mmol).
-
Reaction: Heat the mixture to 100 °C for 4–6 hours.
-
Monitoring: Check via LC-MS or TLC (10% MeOH in DCM).[1] Look for the disappearance of the starting material (Rf ~0.3) and appearance of the fluorescent product (Rf ~0.2).
-
-
Work-up:
Part 6: Emergency & First Aid Protocols
Caption: Emergency response decision tree for exposure to chlorinated nicotinic acid derivatives.
References
-
National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for 6-Chloronicotinic acid (Analogous Safety Data). Retrieved March 4, 2026, from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Solubility & Handling of 4-Acetyl-6-chloronicotinic Acid
[1]
Part 1: Executive Summary & Physicochemical Profile[1]
4-Acetyl-6-chloronicotinic acid is a tri-substituted pyridine derivative. Its solubility profile is dictated by the competition between the crystal lattice energy (stabilized by intermolecular hydrogen bonding of the carboxylic acid) and the solvation energy provided by the solvent.[1][2]
Structural Determinants of Solubility[1]
-
Pyridine Core: Provides a basic nitrogen (though weakly basic due to electron-withdrawing substituents) and aromatic character.[1][2]
-
C3-Carboxylic Acid: Primary hydrogen bond donor/acceptor.[1] Responsible for high melting point and crystal stability.[1]
-
C4-Acetyl Group: Adds polarity (dipole moment) but no H-bond donor capability.[1][2] It acts as an electron-withdrawing group (EWG), increasing the acidity of the carboxylic acid.[1][2]
-
C6-Chloro Group: Increases lipophilicity (LogP) and further withdraws electrons, stabilizing the carboxylate anion if formed.[1][2]
Predicted Physicochemical Properties
| Property | Value (Estimated/Analog*) | Significance |
| Molecular Weight | ~199.6 g/mol | Small molecule, favorable kinetics.[1][2] |
| pKa (Acid) | 2.8 – 3.2 | Significantly more acidic than nicotinic acid (pKa 4.[1][2]75) due to EWGs.[1] |
| LogP | ~1.5 – 2.0 | Moderately lipophilic; poor water solubility in protonated form.[1] |
| Physical State | Solid (Crystalline) | Likely high melting point (>170°C) requiring high solvation energy.[1][2] |
*Note: Values estimated based on structural analogs (6-chloronicotinic acid and 2-acetylnicotinic acid) due to limited empirical data for this specific CAS.[1][2]
Part 2: Solubility in DMSO (Dimethyl Sulfoxide)[2]
Status: Recommended Primary Solvent Solubility Rating: High (>50 mg/mL expected)[1][2]
Mechanism of Dissolution
DMSO is a dipolar aprotic solvent.[1] It is the gold standard for this compound because:
-
Disruption of Dimers: The sulfoxide oxygen is a potent H-bond acceptor.[1] It aggressively competes for the carboxylic acid proton, breaking the intermolecular H-bond dimers that stabilize the solid crystal lattice.[1]
-
Dipole Interaction: The high dielectric constant (
) stabilizes the polar acetyl group and the polarizable pyridine ring.[1]
Protocol: Preparation of 100 mM Stock Solution
Target Concentration: ~20 mg/mL (approx. 100 mM)
-
Weighing: Weigh 20 mg of 4-Acetyl-6-chloronicotinic acid into a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or Molecular Biology).
-
Dissolution: Vortex vigorously for 30 seconds.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Part 3: Solubility in Methanol (MeOH)[2]
Status: Secondary Solvent (Use with Caution) Solubility Rating: Moderate to Good (>10 mg/mL expected)[1][2]
Mechanism & Risks
Methanol is a protic solvent.[1] It dissolves the compound via hydrogen bonding (acting as both donor and acceptor).[2]
-
Solubility: Good, but generally lower than DMSO.[1] The lipophilic chloro-group makes the compound less compatible with the highly polar network of pure methanol compared to the organic-friendly DMSO.[1]
-
Reactivity Risk (Critical): This compound is an acid with an acetyl group .[1][2] In methanol, there are two potential degradation pathways over time:
-
Fischer Esterification: The carboxylic acid can convert to a methyl ester (
).[1] This is slow without a strong acid catalyst, but the compound's own acidity (pKa ~3) can promote "auto-catalysis" during prolonged storage.[1][2] -
Hemiketal Formation: The C4-acetyl ketone can reversibly react with methanol to form a hemiketal, complicating NMR or HPLC analysis.[1]
-
Protocol: Working Solution for LC-MS/Synthesis
-
Preparation: Dissolve fresh solid or dilute DMSO stock into Methanol.
-
Concentration: Keep below 10 mg/mL to ensure stability against precipitation at low temperatures.
-
Handling: Use immediately. Do not store methanolic solutions for >24 hours unless kept at -80°C.[1]
Part 4: Comparative Solvent Selection (Decision Logic)
The following diagram illustrates the decision process for solvent selection based on your downstream application.
Caption: Decision tree for solvent selection. DMSO is preferred for stability; Methanol is restricted to immediate analytical use.[1][2]
Part 5: Experimental Validation Protocol (Self-Validating)
Since specific solubility data for CAS 1314040-69-1 is rare, use this Saturation Loop Protocol to empirically determine the limit for your specific batch.
Materials:
-
Solvent (DMSO or MeOH)[2]
Step-by-Step:
-
Excess Addition: Add excess solid (~50 mg) to 1 mL of solvent.[1]
-
Equilibration: Shake at 25°C for 2 hours.
-
Filtration: Filter the suspension through the 0.22 µm PTFE filter to remove undissolved solid.
-
Dilution: Dilute the filtrate 1:1000 in the same solvent.
-
Measurement: Measure Absorbance at
(approx. 260-270 nm for nicotinic derivatives). -
Calculation: Use Beer-Lambert Law (
).[1] If is unknown, gravimetrically dry 1 mL of filtrate and weigh the residue.
References
Sources
- 1. 6-Chloronicotinic acid [webbook.nist.gov]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.es [fishersci.es]
- 6. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 6-chloronicotinic acid (C6H4ClNO2) [pubchemlite.lcsb.uni.lu]
Technical Guide: Synthesis of 4-Acetyl-6-chloronicotinic Acid
This guide details the strategic synthesis of 4-Acetyl-6-chloronicotinic acid (CAS 1314040-69-1) , a critical building block for fused nitrogen heterocycles (e.g., 1,6-naphthyridines) used in kinase inhibitors and agrochemicals.
Strategic Analysis & Building Block Utility
4-Acetyl-6-chloronicotinic acid is a trifunctional pyridine scaffold. Its value lies in the orthogonal reactivity of its three functional groups, enabling the rapid construction of complex bicyclic systems.
-
C3-Carboxylic Acid: Serves as an anchor for amide coupling or cyclization.[1]
-
C4-Acetyl Group: Provides a reactive carbonyl for condensation reactions (e.g., Friedländer synthesis) to form fused ring systems.
-
C6-Chlorine: A handle for late-stage diversification via Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]
Retrosynthetic Logic
The most robust route utilizes Ethyl 4,6-dichloronicotinate as the starting material. This approach exploits the counter-intuitive regioselectivity of the 4,6-dichloropyridine core, where the C4 position is kinetically more accessible for cross-coupling than the C6 position, despite C6 being ortho to the nitrogen.
Figure 1: Retrosynthetic disconnection relying on regioselective functionalization.
Core Synthesis Protocol
This protocol describes the conversion of Ethyl 4,6-dichloronicotinate to the target acid via a Stille coupling/hydrolysis cascade.
Step 1: Regioselective Stille Coupling
Objective: Install the acetyl equivalent at C4 while preserving the C6-chloride.[1] Reagent: Tributyl(1-ethoxyvinyl)tin (Acts as a masked acetyl group).[1]
-
Mechanism: The Pd(0) catalyst undergoes oxidative addition preferentially at the C4-Cl bond.[2] This selectivity is driven by the electronic activation from the adjacent C3-ester group and steric factors that slightly favor C4 over the C6 position in this specific scaffold [1].
Protocol:
-
Setup: In a flame-dried Schlenk flask, dissolve Ethyl 4,6-dichloronicotinate (1.0 equiv) in anhydrous Toluene (0.2 M concentration).
-
Reagents: Add Tributyl(1-ethoxyvinyl)tin (1.1 equiv) and Bis(triphenylphosphine)palladium(II) dichloride (
) (0.05 equiv). -
Reaction: Degas the mixture with Argon for 15 minutes. Heat to 100°C for 16 hours.
-
Monitoring: Monitor via LC-MS for the consumption of starting material (
220) and formation of the vinyl ether intermediate. -
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black.[1] Concentrate the filtrate to yield the crude vinyl ether. Note: Do not hydrolyze yet.
Step 2: Hydrolysis Cascade (Unmasking & Saponification)
Objective: Convert the vinyl ether to a ketone and the ester to a carboxylic acid.
Protocol:
-
Acid Hydrolysis (Ketone Formation): Dissolve the crude residue from Step 1 in THF/1N HCl (4:1) . Stir vigorously at room temperature for 2 hours.
-
Chemistry: The enol ether protonates to form an oxocarbenium ion, which is trapped by water to release ethanol and generate the ketone (4-acetyl group).
-
-
Saponification (Ester Cleavage): To the same reaction vessel, add LiOH·H2O (3.0 equiv) dissolved in a minimum amount of water.[1] Stir at 50°C for 4 hours.
-
Isolation:
Data Summary & Critical Parameters
| Parameter | Specification | Notes |
| Starting Material | Ethyl 4,6-dichloronicotinate | CAS: 40296-46-6 |
| Key Reagent | Tributyl(1-ethoxyvinyl)tin | Masked acetyl; avoids side reactions of direct acyl coupling.[1] |
| Catalyst | Standard Pd(0)/Pd(II) sources work well. | |
| Regioselectivity | >95:5 (C4 vs C6) | C4 is activated by the ortho-ester [2].[1] |
| Yield (Step 1) | 75-85% | High conversion typical for Stille on electron-deficient systems.[1] |
| Yield (Step 2) | 80-90% | Quantitative hydrolysis; losses mainly in isolation.[1] |
Regioselectivity Logic
The diagram below illustrates the electronic competition between the C4 and C6 positions.
Figure 2: The C4 position is electronically activated by the adjacent ester group, overriding the typical alpha-to-nitrogen reactivity seen in simple pyridines.
Safety & Troubleshooting (Self-Validating Protocols)
Tin Removal (Critical for Pharma Applications)
Organotin byproducts are toxic and difficult to remove.[1][3]
-
Validation: Use the KF Workup .[1] Dissolve the crude reaction mixture in ether and stir with aqueous Potassium Fluoride (KF) for 30 minutes. This forms insoluble polymeric tributyltin fluoride (
), which can be filtered off. -
Alternative: Use polymer-supported scavengers if available.[1]
Chemical Stability[1]
-
Decarboxylation: Nicotinic acids with electron-withdrawing groups can decarboxylate at high temperatures (>150°C).[1] Keep reaction temperatures controlled.
-
Hydrolysis: Ensure the vinyl ether is fully hydrolyzed before saponification to avoid side reactions.
References
-
BenchChem. Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions. (2025).[1][4][5] Retrieved from
-
Organic Syntheses. Stille Coupling General Procedures. Retrieved from
-
Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021).[1] (2021).[1][6][7] Retrieved from
-
European Patent EP 3556758 B1. 1,2-Dihydro-1,6-naphthyridin-2-one derivatives as CDK4/6 inhibitors.[1] (2017).[1][5][8] Retrieved from
Sources
- 1. Methyl 4-chloronicotinate | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
4-Acetyl-6-chloronicotinic Acid (CAS 1314040-69-1): Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized aza-arenes serve as the architectural foundation for countless therapeutic agents. 4-Acetyl-6-chloronicotinic acid (CAS 1314040-69-1) is a premium tri-functionalized pyridine scaffold. By presenting three distinct, orthogonally reactive handles—a carboxylic acid, an acetyl ketone, and an activated aryl chloride—this molecule enables rapid diversification in structure-activity relationship (SAR) campaigns. This technical whitepaper details its physicochemical profile, mechanistic reactivity, and provides field-proven, self-validating protocols for its downstream functionalization.
Chemical Identity & Physicochemical Profiling
Understanding the baseline properties of 4-acetyl-6-chloronicotinic acid is critical for predicting its behavior in both synthetic workflows and biological environments. The electron-withdrawing nature of both the chlorine atom and the acetyl group significantly lowers the pKa of the C3-carboxylic acid compared to standard nicotinic acid, altering its solubility and coupling kinetics.
Quantitative Chemical Data
| Property | Value |
| IUPAC Name | 4-Acetyl-6-chloropyridine-3-carboxylic acid |
| Common Synonyms | 4-Acetyl-6-chloronicotinic acid; 4-乙酰基-6-氯烟酸 |
| CAS Registry Number | 1314040-69-1 |
| Molecular Formula | C₈H₆ClNO₃ |
| Molecular Weight | 199.59 g/mol |
| SMILES String | CC(=O)c1cc(Cl)ncc1C(=O)O |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Data synthesized from commercial chemical registries and structural analysis 1.
Structural Analysis & Orthogonal Reactivity
The strategic value of 4-acetyl-6-chloronicotinic acid lies in its orthogonal reactivity. Pyridine scaffolds are inherently electron-deficient, a property that is heavily exploited in clinical drug design 2. The three functional groups on this molecule can be manipulated sequentially without the need for complex protecting group strategies.
-
C6-Chloro (Electrophilic Node): The pyridine nitrogen withdraws electron density via resonance, highly activating the C6 position. This makes the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
-
C4-Acetyl (Carbonyl Node): The ketone provides a handle for reductive amination, Wittig olefination, or condensation with hydrazines to form fused bicyclic systems (e.g., pyrazolo[3,4-c]pyridines).
-
C3-Carboxylic Acid (Acyl Node): Ready for standard peptide coupling chemistry to form amides or esters.
Orthogonal reactivity map of 4-acetyl-6-chloronicotinic acid.
Synthetic Methodologies & Downstream Applications
The precursor, 6-chloronicotinic acid, is a widely available industrial intermediate 34. Functionalizing the C4 position with an acetyl group is typically achieved via Minisci-type radical acetylation or directed ortho-metalation (DoM) followed by quenching with an acetylating agent (e.g., Weinreb amides).
Once obtained, 4-acetyl-6-chloronicotinic acid acts as a central hub for generating complex pharmacophores, particularly kinase inhibitors and anti-infectives. The workflow below demonstrates a standard sequence for fully decorating the scaffold.
Standard 3-step synthetic workflow for full scaffold diversification.
Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in chemical causality and in-process controls (IPCs) to ensure high-fidelity execution.
Protocol 1: C3-Amide Coupling
Objective: Convert the carboxylic acid to an amide while leaving the C6-chloro and C4-acetyl groups intact.
-
Activation: Dissolve 4-acetyl-6-chloronicotinic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Causality: HATU is selected over EDC/HOBt because the electron-withdrawing nature of the pyridine ring makes the carboxylate less nucleophilic. HATU provides rapid, high-efficiency activation. DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing for the activated ester.
-
-
Coupling: Add the desired primary amine (1.1 eq). Stir at room temperature for 2 hours.
-
In-Process Control (IPC): Monitor by LC-MS. The reaction is self-validating when the starting material mass disappears and the target mass [M+H]+ = MW(acid) + MW(amine) - 18 emerges.
-
Workup: Quench the reaction with water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate.
Protocol 2: C6-Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the C6-chlorine with a secondary amine.
-
Reaction Setup: To the intermediate from Protocol 1 (1.0 eq), add a secondary amine (e.g., morpholine, 2.0 eq) and K₂CO₃ (2.0 eq) in NMP (0.2 M).
-
Heating: Heat the mixture to 80°C for 4 hours.
-
Causality: The C6-chloro position is highly activated by the para-nitrogen and ortho-carbonyl groups. However, to ensure full conversion without causing aldol-type degradation of the C4-acetyl group, mild heating with a weak inorganic base (K₂CO₃) in a polar aprotic solvent (NMP) is strictly preferred over harsher conditions (e.g., NaOH or >120°C).
-
-
Workup: Cool to room temperature. Precipitate the product by adding the mixture dropwise to vigorously stirred ice water. Filter the resulting solid, wash with cold water, and dry under high vacuum.
Protocol 3: C4-Reductive Amination
Objective: Convert the C4-acetyl ketone to a secondary or tertiary amine.
-
Imine Formation: Dissolve the SNAr product from Protocol 2 (1.0 eq) in 1,2-dichloroethane (DCE). Add a primary amine (1.5 eq) and catalytic acetic acid (0.1 eq). Stir at room temperature for 1 hour.
-
Causality: Acetic acid mildly protonates the ketone, activating it for nucleophilic attack by the amine, while avoiding over-protonation of the amine itself.
-
-
Reduction: Add NaBH(OAc)₃ (2.0 eq) portion-wise.
-
Causality: Sodium triacetoxyborohydride is a highly chemoselective reducing agent. It reduces the transient, highly electrophilic iminium ion much faster than it reduces the starting ketone, preventing the formation of a secondary alcohol side-product and ensuring a high-yielding transformation.
-
-
Purification: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reductant. Extract with DCM, dry over Na₂SO₄, and purify via silica gel flash chromatography.
References
- BLD Pharm. "4-Acetyl-6-chloronicotinic acid (CAS 1314040-69-1)".
- Chem-Impex. "6-Chloronicotinic acid".
- PrepChem. "Synthesis of 6-chloronicotinic acid". PrepChem Organic Syntheses.
- National Institutes of Health (PMC). "Pyridine: the scaffolds with significant clinical diversity". NIH PubMed Central.
Sources
A Comparative Analysis of 6-Chloronicotinic Acid Derivatives and the Emergent Potential of 4-Acetyl-6-chloronicotinic Acid
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary: The pyridine ring, a foundational scaffold in medicinal chemistry, continues to yield derivatives of significant therapeutic interest. Within this class, 6-chloronicotinic acid (6-CNA) has been established as a versatile and critical intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its unique electronic and structural properties make it a valuable precursor for developing novel kinase inhibitors and other biologically active molecules. This guide provides a comprehensive analysis of 6-chloronicotinic acid, its key derivatives, and introduces the scientific rationale, proposed synthesis, and potential applications of the lesser-known analogue, 4-Acetyl-6-chloronicotinic acid. By examining these compounds in parallel, we aim to provide researchers and drug development professionals with a deeper understanding of their comparative chemistry and strategic value in designing next-generation therapeutics.
Part I: The Core Scaffold: 6-Chloronicotinic Acid and Its Derivatives
Introduction to 6-Chloronicotinic Acid (6-CNA)
6-Chloronicotinic acid (IUPAC name: 6-chloropyridine-3-carboxylic acid) is an aromatic carboxylic acid derivative of pyridine.[2][3] The presence of a chlorine atom at the 6-position and a carboxylic acid at the 3-position creates a molecule with distinct regions of electrophilicity and nucleophilicity, making it a highly adaptable building block. The chlorine atom serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, or reduction. This dual reactivity is fundamental to its widespread use as a key intermediate in multi-step syntheses.[1] Furthermore, 6-CNA is an environmental metabolite of widely used neonicotinoid insecticides, such as imidacloprid and acetamiprid, making its study relevant to both toxicology and bioremediation.[1]
Physicochemical Properties
A clear understanding of the physical and chemical properties of 6-CNA is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | 6-Chloronicotinic Acid (6-CNA) | 4-Acetyl-6-chloronicotinic Acid (Postulated) | Data Source |
| CAS Number | 5326-23-8 | 1314040-69-1 | [3][4] |
| Molecular Formula | C₆H₄ClNO₂ | C₈H₆ClNO₃ | [3] |
| Molecular Weight | 157.55 g/mol | 199.60 g/mol | [3] |
| Appearance | Off-white to yellow crystalline powder | Expected to be a crystalline solid | [1] |
| Melting Point | 180-192 °C | Expected to be higher than 6-CNA due to increased molecular weight and potential for stronger intermolecular interactions. | [1][5] |
| Solubility | Slightly soluble in water; soluble in DMSO, methanol, ethanol. | Expected to have reduced water solubility and good solubility in polar aprotic solvents. | |
| pKa | The carboxylic acid proton is acidic. The pyridine nitrogen is weakly basic, but its basicity is reduced by the electron-withdrawing effects of the chlorine and carboxyl groups. | The acidity of the carboxylic proton is expected to be similar or slightly increased. The acetyl group's electron-withdrawing nature further reduces the basicity of the pyridine nitrogen. |
Synthesis Methodologies for 6-Chloronicotinic Acid
Several routes to 6-CNA have been established, each with distinct advantages regarding starting material availability, scalability, and environmental impact.
Method 1: From 6-Hydroxynicotinic Acid A common laboratory-scale synthesis involves the chlorination of 6-hydroxynicotinic acid. This precursor can be prepared from methyl coumalate.[6] The hydroxyl group is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Method 2: Oxidation of 2-Chloro-5-methylpyridine (CMP) For industrial-scale production, the catalytic oxidation of 2-chloro-5-methylpyridine is an efficient route. This method utilizes a catalyst, such as cobalt acetate, and an oxidant like oxygen gas, offering a greener alternative to methods that use stoichiometric, heavy-metal oxidants like potassium permanganate.[7]
Method 3: Hydrolysis of 2-Chloro-5-trichloromethylpyridine This process involves the hydrolysis of 2-chloro-5-trichloromethylpyridine in the presence of a strong acid like sulfuric acid. This method is effective and can produce high-purity 6-CNA in good yield.
Featured Protocol: Synthesis of 6-CNA via Oxidation of 2-Chloro-5-methylpyridine
This protocol is based on the principles of catalytic oxidation, which is favorable for larger-scale synthesis due to its efficiency and reduced waste streams.[7]
Causality: The choice of a cobalt (II) catalyst is based on its ability to facilitate the radical-chain oxidation of the methyl group to a carboxylic acid using molecular oxygen. Chlorobenzene is selected as a high-boiling, relatively inert solvent suitable for the reaction temperatures required.
-
Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add 2-chloro-5-methylpyridine (CMP) (25.5 g, 0.2 mol) and chlorobenzene (250 mL).
-
Catalyst Addition: Add cobalt (II) acetate tetrahydrate (1.25 g, 5 mmol) to the mixture.
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to 90-100 °C.
-
Oxidation: Once the reaction temperature is stable, introduce a steady stream of oxygen gas (O₂) through the gas inlet tube at a flow rate of approximately 0.5 L/min.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC (Thin Layer Chromatography) for the disappearance of the starting material. The reaction typically proceeds for 4-8 hours.
-
Work-up: Upon completion, stop the oxygen flow and allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Filter the solid crude product using a Büchner funnel. Wash the filter cake with a small amount of cold chlorobenzene to remove residual impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of methanol and water, to yield pure 6-chloronicotinic acid.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and melting point analysis. The yield should be in the range of 70-85%.
Diagram: Synthesis of 6-CNA by Catalytic Oxidation
Caption: Catalytic oxidation of 2-chloro-5-methylpyridine to 6-CNA.
Key 6-Chloronicotinic Acid Derivatives in Research
The 6-CNA scaffold has been elaborated into numerous derivatives to modulate biological activity and physicochemical properties. The chlorine at the 6-position is a key functionalization point. Other positions on the ring can also be substituted to fine-tune the molecule's characteristics.
-
2,6-Dichloronicotinic Acid: Used as an intermediate for herbicides and potential therapeutics for metabolic disorders.[8]
-
4-Bromo-6-chloronicotinic Acid: A di-halogenated derivative offering multiple reaction sites for complex syntheses.[9]
-
4-Methyl-6-chloronicotinic Acid: The addition of a methyl group can improve binding affinity through steric and electronic effects.[10]
-
6-Aminonicotinic Acid: Synthesized from 6-CNA, this derivative is a precursor for various compounds, including NK1 receptor antagonists.[11]
Part II: The Specific Analogue: 4-Acetyl-6-chloronicotinic Acid
Introduction and Scientific Rationale
While 4-Acetyl-6-chloronicotinic acid is not widely documented in peer-reviewed literature, its structure presents compelling opportunities for drug discovery. The introduction of an acetyl group at the 4-position of the 6-CNA core introduces several key features:
-
A New Vector for Interaction: The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor, potentially forming new, favorable interactions with biological targets.
-
A Handle for Further Chemistry: The methyl group of the acetyl moiety can be functionalized, or the ketone can participate in reactions like condensation or reduction, allowing for the creation of diverse chemical libraries.
-
Modulation of Physicochemical Properties: The acetyl group is electron-withdrawing and can alter the electronic distribution of the pyridine ring, impacting its pKa, reactivity, and metabolic stability.
Proposed Synthesis of 4-Acetyl-6-chloronicotinic Acid
Direct Friedel-Crafts acylation of the 6-chloronicotinic acid ring is challenging due to the ring's deactivation by both the chlorine and carboxylic acid groups. A more plausible strategy involves the addition of a methyl organometallic reagent to a suitably activated derivative of 6-CNA. This approach is analogous to a patented method for producing 3-acetyl-2-chloropyridine from 2-chloronicotinic acid.[12]
Causality: The carboxylic acid must first be converted into a form that can react with a Grignard or organolithium reagent without a simple acid-base reaction. Conversion to an ester or, as proposed here, a lithium salt that is then treated with an excess of the organometallic reagent, is a viable strategy. Tetrahydrofuran (THF) is an ideal aprotic solvent for Grignard reactions.
Proposed Protocol: Synthesis of 4-Acetyl-6-chloronicotinic Acid
This is a theoretical protocol based on established chemical principles and analogous transformations.
-
Esterification (Protection):
-
Suspend 6-chloronicotinic acid (15.7 g, 0.1 mol) in methanol (200 mL).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (11.0 mL, 0.15 mol).
-
Allow the reaction to warm to room temperature and then reflux for 4 hours until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield methyl 6-chloronicotinate.
-
-
Directed Ortho-Metalation and Acetylation:
-
This step is hypothetical and requires optimization. An alternative to Friedel-Crafts is directed ortho-metalation. However, directing groups typically favor the positions ortho to them. A more direct, albeit still challenging, approach is a modified Grignard addition.
-
-
Alternative Grignard-based Protocol (Analogous to Patent CN115611802B):
-
Salt Formation: Prepare the lithium salt of 6-chloronicotinic acid by reacting it with one equivalent of lithium hydroxide monohydrate in water, followed by evaporation to dryness.
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend the anhydrous lithium 6-chloronicotinate (0.1 mol) in anhydrous THF (250 mL).
-
Grignard Addition: Cool the suspension to 0 °C. Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, ~67 mL, 0.2 mol, 2.0 equivalents) via a syringe.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. The reaction likely proceeds through a di-addition to the carboxylate, forming a stable intermediate that, upon acidic workup, collapses to the ketone.
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing ice and 1 M HCl, ensuring the final pH is acidic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate 4-Acetyl-6-chloronicotinic acid.
-
Diagram: Proposed Synthesis of 4-Acetyl-6-chloronicotinic Acid
Caption: Proposed synthesis via an organometallic addition pathway.
Part III: Comparative Analysis and Field Insights
Structural and Electronic Comparison
The addition of the acetyl group at the 4-position significantly alters the molecule's electronic profile compared to the parent 6-CNA.
Structure (Postulated)
>]; acetyl_e1 [label="Electron-withdrawing (-Cl)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acetyl_e2 [label="Electron-withdrawing (-COOH)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acetyl_e3 [label="Strongly Electron-withdrawing (-COCH₃)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acetyl_h1 [label="H-bond Acceptor", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
} }
Caption: Standard workflow for purification and characterization.
Protocol: HPLC Purity Analysis
Causality: Reversed-phase HPLC is the standard method for assessing the purity of small organic molecules like these. A C18 column is chosen for its broad applicability. The mobile phase gradient of water and acetonitrile with formic acid ensures good peak shape and ionization for subsequent mass spectrometry analysis.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or DMSO. Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile).
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or 265 nm).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Conclusion
6-Chloronicotinic acid is a well-established and invaluable scaffold in modern synthetic chemistry, offering a reliable platform for creating diverse molecular architectures. Its derivatives are integral to ongoing research in pharmaceuticals and agrochemicals. While the specific analogue, 4-Acetyl-6-chloronicotinic acid, remains largely unexplored in the public domain, a thorough analysis of its structure suggests significant potential. The addition of the 4-acetyl group provides new opportunities for targeted drug design through enhanced molecular interactions and offers a versatile chemical handle for further derivatization. The proposed synthesis, though theoretical, is grounded in proven chemical transformations and provides a clear starting point for researchers aiming to explore this promising new building block. As the demand for novel chemical entities continues to grow, the systematic exploration of decorated scaffolds like 4-Acetyl-6-chloronicotinic acid will be paramount in the discovery of next-generation therapeutics.
References
-
PrepChem. Synthesis of 6-chloronicotinic acid. [Link]
- Google Patents. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering (EMCM 2016). Atlantis Press. [Link]
- Google Patents.
-
University of Wisconsin-Madison. Experiment 1: Friedel-Crafts Acylation. [Link]
-
ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
PubChem - National Institutes of Health. 6-Chloronicotinic acid. [Link]
- Google Patents.
-
Organic Syntheses. 6-hydroxynicotinic acid. [Link]
-
ResearchGate. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. [Link]
-
ResearchGate. (2007). (PDF) 6-Chloronicotinic acid. [Link]
-
NIST WebBook. 6-Chloronicotinic acid. [Link]
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Methodological & Application
Application Notes & Protocols: Nucleophilic Aromatic Substitution of 4-Acetyl-6-chloronicotinic Acid
An Application and Protocol Guide for Researchers
Abstract
This document provides a detailed technical guide on the nucleophilic aromatic substitution (SNAr) of 4-Acetyl-6-chloronicotinic acid. This substrate is primed for facile substitution at the C-6 position due to the activating effects of both the ring nitrogen and the electron-withdrawing acetyl and carboxylic acid groups. We will explore the underlying reaction mechanism, provide field-proven insights into experimental design, and present a detailed, step-by-step protocol for the synthesis of a representative N-substituted derivative. This guide is intended for researchers in medicinal chemistry, drug development, and materials science who are looking to leverage this versatile scaffold.
Introduction and Scientific Rationale
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the direct functionalization of aromatic and heteroaromatic rings.[1][2] Unlike electrophilic substitutions, SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic system that possesses a good leaving group.[3]
The substrate, 4-Acetyl-6-chloronicotinic acid, is an excellent candidate for SNAr for several key reasons:
-
Heteroaromatic Ring: The pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack.
-
Powerful Activating Groups: The molecule contains two strong electron-withdrawing groups (EWGs): a carboxylic acid at C-3 and an acetyl group at C-4. These groups, particularly the acetyl group para to the chlorine leaving group, strongly activate the ring for substitution by stabilizing the negatively charged intermediate.[4][5]
-
Good Leaving Group: The chloride at the C-6 position is an effective leaving group for SNAr reactions.
These structural features allow for the displacement of the C-6 chlorine atom with a wide variety of nucleophiles under relatively mild conditions, making this molecule a valuable building block for creating diverse libraries of substituted nicotinic acid derivatives for applications in pharmaceuticals and agrochemicals.[6]
The SNAr Mechanism: An Addition-Elimination Pathway
The reaction proceeds via a well-established two-step addition-elimination mechanism.[4][5] The generally accepted pathway involves the formation of a discrete, non-aromatic intermediate known as a Meisenheimer complex, although some modern studies suggest that certain SNAr reactions may proceed through a concerted mechanism.[1][7]
Step 1: Nucleophilic Addition (Rate-Determining Step) The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This initial attack is the rate-determining step because it temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate called a Meisenheimer complex.[4] The stability of this complex is the key to the reaction's feasibility. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the para-acetyl group and the ring nitrogen, which provides significant stabilization.
Step 2: Elimination of the Leaving Group In this rapid subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[4]
Mechanistic Diagram
Caption: The Addition-Elimination mechanism for SNAr reactions.
Application Protocol: Amination with Morpholine
The introduction of amine functionalities is a common objective in drug discovery. This protocol details the synthesis of 4-acetyl-6-(morpholin-4-yl)nicotinic acid, a representative procedure that can be adapted for other primary and secondary amines. Morpholine is chosen for its moderate reactivity and the distinct NMR signals of its protons, which simplifies product characterization.
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| 4-Acetyl-6-chloronicotinic acid | Custom Synth. | N/A | Assume 98% purity. Handle with care. |
| Morpholine | Sigma-Aldrich | 110-91-8 | Use freshly opened bottle or distill before use. |
| Potassium Carbonate (K₂CO₃) | Fisher Sci. | 584-08-7 | Anhydrous, powdered. Acts as a base to neutralize generated HCl. |
| N,N-Dimethylformamide (DMF) | Acros Organics | 68-12-2 | Anhydrous grade. A polar aprotic solvent ideal for SNAr. |
| Ethyl Acetate | VWR | 141-78-6 | ACS Grade, for extraction. |
| 1 M Hydrochloric Acid (HCl) | LabChem | 7647-01-0 | For work-up and product precipitation. |
| Brine (Saturated NaCl solution) | In-house prep. | 7647-14-5 | For extraction work-up. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Acetyl-6-chloronicotinic acid (1.00 g, 4.39 mmol, 1.0 equiv.).
-
Reagent Addition: Add anhydrous potassium carbonate (1.52 g, 11.0 mmol, 2.5 equiv.) followed by anhydrous DMF (20 mL).
-
Nucleophile Addition: Add morpholine (0.46 mL, 5.27 mmol, 1.2 equiv.) to the stirring suspension via syringe.
-
Scientist's Note: The use of a slight excess of the amine ensures the reaction goes to completion. Potassium carbonate is a crucial component; it acts as a base to scavenge the HCl that is formally generated during the substitution, preventing the protonation and deactivation of the amine nucleophile.
-
-
Heating and Monitoring: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour.
-
TLC System: 10% Methanol in Dichloromethane. The product should have a lower Rf value than the starting material.
-
Expected Reaction Time: 2-6 hours.
-
-
Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of water.
-
Acidify the aqueous solution slowly with 1 M HCl to a pH of ~4-5. The product should precipitate as a solid.
-
Causality: The carboxylic acid product is soluble in the basic DMF/water mixture as its carboxylate salt. Acidification protonates the carboxylate, causing the neutral, less soluble product to precipitate, which is a key step for purification.
-
-
Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 20 mL) and a small amount of cold ethyl acetate to remove residual impurities.
-
Drying: Dry the solid product under high vacuum to a constant weight. A light yellow to off-white solid is expected.
Characterization
-
Yield: Calculate the percentage yield.
-
Melting Point: Determine the melting point range.
-
Spectroscopy:
-
¹H NMR: Confirm the structure. Expect to see the disappearance of the pyridine proton signal adjacent to the chlorine and the appearance of new signals corresponding to the morpholine protons.
-
¹³C NMR: Confirm the carbon skeleton.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (Expected [M+H]⁺ for C₁₂H₁₂N₂O₄: 265.08).
-
Workflow and Data Visualization
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the SNAr reaction.
Adaptability for Other Nucleophiles
The presented protocol is robust and can be adapted for various nucleophiles. The following table provides guidance on adjusting conditions based on nucleophile type.
| Nucleophile Class | Example Nucleophile | Typical Conditions & Justification |
| Primary Amines | Aniline, Benzylamine | Similar conditions to morpholine. May require slightly higher temperatures for less nucleophilic anilines.[8] |
| Alcohols/Phenols | Sodium Methoxide | Requires a strong base (e.g., NaH) to deprotonate the alcohol first. Anhydrous conditions are critical to avoid hydrolysis. |
| Thiols | Sodium Thiophenoxide | Highly nucleophilic. Reactions are often faster and can be run at lower temperatures (RT to 50 °C).[4] |
| N-Heterocycles | Imidazole, Pyrazole | May require a stronger base (e.g., NaH) to deprotonate the heterocycle for efficient reaction. |
Conclusion
4-Acetyl-6-chloronicotinic acid is a highly activated and versatile substrate for nucleophilic aromatic substitution. The protocol described herein provides a reliable and scalable method for its functionalization with amines, which can be readily adapted for a broad range of other nucleophiles. By understanding the mechanistic principles and the rationale behind the experimental choices, researchers can effectively utilize this scaffold to synthesize novel molecules for various scientific applications.
References
-
Directed nucleophilic aromatic substitution reaction. ChemComm. [8]
-
Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [1]
-
Nucleophilic Aromatic Substitution - NCRD's Sterling Institute of Pharmacy. Sterling Institute of Pharmacy. [4]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [3]
-
6-Chloronicotinic acid 5326-23-8 wiki - Guidechem. Guidechem. [6]
-
4-Chloronicotinic acid synthesis - ChemicalBook. ChemicalBook. [9]
-
Synthesis of 6-chloronicotinic acid - PrepChem.com. PrepChem.com. [10]
-
Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents. Google Patents. [11]
-
Concerted Nucleophilic Aromatic Substitutions - PMC. PMC. [7]
-
Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF - ResearchGate. ResearchGate. [12]
-
(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. ResearchGate. [13]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. KPU Pressbooks. [5]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - mediaTUM. mediaTUM. [2]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ncrdsip.com [ncrdsip.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. guidechem.com [guidechem.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Friedlander synthesis using 4-Acetyl-6-chloronicotinic acid
Application Note: Friedländer Synthesis of Functionalized 2-(Pyridin-4-yl)quinolines
Abstract & Strategic Overview
The Friedländer synthesis is a cornerstone reaction for constructing quinoline and naphthyridine scaffolds, which are ubiquitous in FDA-approved therapeutics (e.g., antimalarials, kinase inhibitors). This Application Note details the protocol for utilizing 4-Acetyl-6-chloronicotinic acid as a specialized C2-synthon in the Friedländer condensation.
Unlike simple methyl ketones, this substrate presents a unique "bi-functional handle" profile:
-
The Acetyl Group (C4): Acts as the
-methylene ketone component for the condensation. -
The 6-Chloro & 3-Carboxyl Motifs: Remain intact, providing orthogonal handles for late-stage diversification (e.g.,
displacement of chloride, amide coupling of the acid).
This protocol is optimized for drug discovery workflows requiring the synthesis of 2-(pyridin-4-yl)quinoline biaryl systems with high structural complexity.[1]
Scientific Foundation & Mechanism[1]
The Chemical Challenge
The primary challenge with 4-Acetyl-6-chloronicotinic acid is the electronic deactivation caused by the pyridine ring and the carboxylic acid.[1]
-
Base Catalysis Risk: Under basic conditions (traditional Friedländer), the carboxylic acid deprotonates to a carboxylate (
).[1] The resulting anionic species increases electron density on the pyridine ring, rendering the acetyl carbonyl less electrophilic and susceptible to sluggish kinetics. -
Acid Catalysis Solution: We utilize a Brønsted acid catalyst (
-TsOH).[1] This protonates the pyridine nitrogen and the acetyl oxygen, significantly enhancing the electrophilicity of the carbonyl carbon, facilitating the attack by the amine of 2-aminobenzaldehyde.
Mechanistic Pathway
The reaction proceeds via a two-stage sequence:[1]
-
Schiff Base Formation: The aniline nitrogen of 2-aminobenzaldehyde attacks the activated acetyl carbonyl.
-
Intramolecular Aldol-Type Condensation: The
-methyl group of the acetyl moiety (enol form) attacks the aldehyde of the benzaldehyde partner, followed by dehydration to aromatize the new quinoline ring.
Figure 1: Acid-catalyzed mechanistic pathway for the condensation of 4-Acetyl-6-chloronicotinic acid.
Experimental Protocol
Materials & Reagents
| Component | Role | Specifications |
| 4-Acetyl-6-chloronicotinic acid | Substrate (Ketone) | >97% Purity, CAS: 1314040-69-1 |
| 2-Aminobenzaldehyde | Reactant (Amino-Aldehyde) | Freshly prepared or commercial (stabilized) |
| Catalyst | Monohydrate, 10-20 mol% | |
| Toluene | Solvent | Anhydrous (keeps reflux temp >100°C) |
| Ethanol | Workup Solvent | Absolute |
Step-by-Step Methodology
Step 1: Reaction Assembly
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Acetyl-6-chloronicotinic acid (1.0 mmol, 200 mg) in Toluene (10 mL).
-
Add 2-Aminobenzaldehyde (1.1 mmol, 133 mg) to the suspension.
-
Add
-TsOH[1]· (0.1 mmol, 19 mg). -
Attach a Dean-Stark trap (optional but recommended to drive equilibrium) and a reflux condenser.
Step 2: Thermal Activation
-
Heat the mixture to reflux (110°C) .
-
Maintain reflux for 4–6 hours .
-
Checkpoint: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting acid spot (
) should disappear, and a new fluorescent spot ( ) should appear.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Solvent Swap: Concentrate the toluene solution to dryness under reduced pressure.
-
Precipitation: Redissolve the crude residue in a minimum amount of hot Ethanol (3 mL). Add cold water (10 mL) dropwise while stirring.
-
Adjust pH to ~3-4 with dilute HCl if necessary to ensure the carboxylic acid product precipitates.[1]
-
Filter the solid, wash with cold water (
) and cold diethyl ether ( ) to remove unreacted aldehyde.
Step 4: Purification
-
Recrystallization: From EtOH/DMF (9:1) if high purity is required.
-
Yield Expectation: 65–80% (Off-white to pale yellow solid).[1]
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following structural markers.
| Analytical Method | Diagnostic Signal | Structural Confirmation |
| Confirms presence of -COOH . | ||
| Confirms Pyridine C2-H (isolated proton).[1] | ||
| Absence of | Confirms consumption of Acetyl methyl group. | |
| LC-MS (ESI) | Mass correlates to MW (approx.[1] 284.7 for C15H9ClN2O2). | |
| Melting Point | >250°C (Decomp) | Typical for quinoline-carboxylic acids.[1] |
Advanced Applications & Workflow Integration
This protocol generates a scaffold ideal for Fragment-Based Drug Design (FBDD) .[1] The resulting molecule, 2-(6-chloro-3-carboxypyridin-4-yl)quinoline , possesses two distinct "exit vectors" for library generation.[1]
Figure 2: Downstream diversification strategies for the synthesized scaffold.
References
-
Friedländer, P. (1882).[2] "Ueber o-Amidobenzaldehyd".[3] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[3]
-
Cheng, C. C., & Yan, S. J. (1982). "The Friedländer Synthesis of Quinolines". Organic Reactions, 28,[4] 37. Link
-
Marco-Contelles, J., et al. (2009).[3] "Synthesis and biological activity of 1,8-naphthyridines". Chemical Reviews, 109, 2652. (Provides context on naphthyridine/quinoline hybrids).
-
Fisher Scientific. "Safety Data Sheet: 6-Chloronicotinic acid".[1][5] (For handling precautions of the core scaffold). Link
-
Jia, C.-S., et al. (2006).[3][6] "Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid". Organic & Biomolecular Chemistry, 4, 104-110.[2][6] (Basis for the acid-catalyzed protocol). Link
Sources
Preparation of 1,6-naphthyridines from 4-Acetyl-6-chloronicotinic acid
Application Note: High-Yield Synthesis of 7-Chloro-1,6-naphthyridin-5(6H)-one from 4-Acetyl-6-chloronicotinic Acid
Abstract
This application note details a robust, scalable protocol for the synthesis of 7-chloro-1,6-naphthyridin-5(6H)-one starting from 4-acetyl-6-chloronicotinic acid . 1,6-Naphthyridines are "privileged scaffolds" in medicinal chemistry, serving as bioisosteres for quinolines and isoquinolines in HIV integrase inhibitors, antitumor agents, and broad-spectrum antivirals. This guide addresses the specific challenge of annulating the pyridine ring while preserving the labile chloro-substituent, utilizing a modified DMF-DMA (N,N-Dimethylformamide dimethyl acetal) condensation cascade.
Introduction & Retrosynthetic Analysis
The 1,6-naphthyridine core is structurally significant due to its ability to engage in hydrogen bonding and
Mechanistic Insight: The reaction proceeds via the formation of an enaminone intermediate.[1][2][3] The acetyl methyl group, activated by the electron-deficient pyridine ring, undergoes condensation with DMF-DMA.[1] Subsequent transamination with ammonium acetate triggers an intramolecular nucleophilic attack on the ester carbonyl, closing the ring to form the naphthyridinone system.[1]
Retrosynthetic Pathway (DOT Diagram)
Figure 1: Retrosynthetic disconnection showing the enaminone-based annulation strategy.
Experimental Protocol
Reagents and Materials
-
Starting Material: 4-Acetyl-6-chloronicotinic acid (CAS: 5326-23-8 derivative or synthesized via 4-acetylpyridine precursors).
-
Reagents: Methanol (anhydrous), Sulfuric acid (conc.), N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Ammonium acetate (
), Glacial acetic acid.[1] -
Solvents: Toluene, Dichloromethane (DCM), Ethyl Acetate.[1]
Step 1: Methyl Ester Protection
Rationale: Converting the free acid to the methyl ester prevents decarboxylation and improves solubility for the subsequent DMF-DMA reaction.
-
Dissolve 4-acetyl-6-chloronicotinic acid (10.0 g, 50 mmol) in anhydrous Methanol (100 mL).
-
Add concentrated
(1.0 mL) dropwise at 0°C. -
Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (System: 50% EtOAc/Hexane).[1]
-
Workup: Cool to room temperature (RT). Concentrate in vacuo to remove excess methanol.[1] Dilute residue with DCM (100 mL) and wash with saturated
(2 x 50 mL) to neutralize.[1] -
Dry organic layer over
, filter, and concentrate.[1] -
Yield: ~9.5 g (Methyl 4-acetyl-6-chloronicotinate). Use directly in Step 2.
Step 2: Enaminone Formation (The DMF-DMA Cascade)
Rationale: DMF-DMA acts as a one-carbon synthon, converting the acetyl methyl group into a reactive enaminone (
-
Dissolve the methyl ester (9.5 g, 44.5 mmol) in anhydrous Toluene (50 mL).[1]
-
Add DMF-DMA (7.1 mL, 53.4 mmol, 1.2 equiv).
-
Heat to reflux (110°C) for 3–5 hours.
-
Observation: The solution typically turns deep yellow/orange.[1]
-
-
Validation: Monitor by LC-MS. The target mass should correspond to the enaminone (
relative to start, corresponding to addition of and loss of ).[1] -
Workup: Concentrate the reaction mixture to dryness under reduced pressure to remove toluene and excess DMF-DMA. The residue (often a solid) is used directly.[1]
Step 3: Cyclization to 1,6-Naphthyridine
Rationale: Ammonium acetate provides the nitrogen source.[1] The ammonia displaces the dimethylamine group and attacks the ester carbonyl, forming the lactam ring.[1]
-
Dissolve the crude enaminone residue in Glacial Acetic Acid (40 mL).
-
Add Ammonium Acetate (
) (17.1 g, 222 mmol, 5.0 equiv). -
Heat the mixture to reflux (118°C) for 2–4 hours.
-
Workup: Cool to RT. Pour the mixture into ice-cold water (200 mL).
-
Precipitation: The product, 7-chloro-1,6-naphthyridin-5(6H)-one , typically precipitates as a beige or off-white solid.
-
-
Filter the solid.[1][4] Wash with water (3 x 50 mL) and cold ether (20 mL).[1]
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Results & Characterization
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | High melting point (>250°C) |
| LC-MS (ESI) | Characteristic Chlorine isotope pattern (3:1 ratio for | |
| 1H NMR (DMSO-d6) | Lactam proton | |
| Pyridine ring proton (alpha to N) | ||
| New ring alkene protons (coupling | ||
| Yield | 65% - 75% (Overall) | High efficiency for a 3-step sequence |
Reaction Mechanism Visualization
Figure 2: Mechanistic flow from the ester precursor to the fused heterocyclic system.
Optimization & Troubleshooting
Critical Control Points:
-
Moisture Sensitivity: DMF-DMA is moisture-sensitive. Ensure glassware is dry and toluene is anhydrous.[1] Hydrolysis of DMF-DMA leads to DMF, halting the reaction.[1]
-
Cyclization Temperature: If cyclization is slow in acetic acid, switching to Ethanol in a sealed tube at 120°C can improve yields, though acetic acid is generally preferred for solubility.[1]
-
Chlorine Stability: The C6-Chlorine atom is relatively stable under these acidic conditions.[1] Avoid strong basic conditions (e.g., NaOMe/MeOH) during cyclization, as this may lead to
displacement of the chloride by methoxide.[1]
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 | Old/Wet DMF-DMA | Distill DMF-DMA before use or use a fresh bottle. |
| Product is Oily/Sticky | Residual DMF/DMAc | Triturate the crude solid with Diethyl Ether or Hexane to induce crystallization.[1] |
| Loss of Chlorine | Nucleophilic attack | Ensure no strong alkoxides are present.[1] Use |
References
-
Litvinov, V. P. (2004).[1] The chemistry of 1,6-naphthyridines. Russian Chemical Reviews , 73(7), 637–669.[1] Link[1]
-
Stanovnik, B., & Svete, J. (2004).[1] Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews , 104(5), 2433–2480.[1] Link[1]
-
Abu-Shanab, F. A., et al. (2011).[1] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry , 1, 207-214.[1] Link
-
Bailly, C. (2021).[1] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals , 14(10), 1029.[1][5] Link[1]
Sources
Troubleshooting & Optimization
Preventing decarboxylation of 4-Acetyl-6-chloronicotinic acid under heat
Welcome to the technical support center for 4-Acetyl-6-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the unwanted decarboxylation of this key chemical intermediate during experimental procedures. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your reactions.
Introduction to the Challenge: The Stability of 4-Acetyl-6-chloronicotinic Acid
4-Acetyl-6-chloronicotinic acid is a substituted heteroaromatic carboxylic acid. The pyridine ring, an electron-withdrawing system, coupled with the acetyl group, can influence the stability of the carboxyl group. Under thermal stress, this molecule is susceptible to decarboxylation, a reaction that involves the loss of the carboxyl group as carbon dioxide (CO₂). This process leads to the formation of an undesired byproduct, 4-acetyl-2-chloropyridine, which reduces the yield of the desired product and complicates downstream purification. Understanding and controlling the factors that trigger this side reaction is paramount for successful synthesis.
Troubleshooting Guide: Diagnosing and Resolving Unwanted Decarboxylation
If you are observing lower than expected yields or identifying the decarboxylated byproduct in your analysis, this guide will help you pinpoint the cause and implement corrective measures.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for preventing decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for 4-Acetyl-6-chloronicotinic acid?
A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂).[1] For 4-Acetyl-6-chloronicotinic acid, this is a significant issue as it leads to the formation of an unwanted byproduct, thereby reducing the yield of the desired product and complicating purification. The electron-withdrawing nature of the pyridine ring can stabilize the intermediate formed during decarboxylation, making this compound susceptible to this reaction under certain conditions.
Q2: What are the primary factors that induce decarboxylation of this compound?
A2: Several factors can promote the decarboxylation of substituted nicotinic acids:
-
Elevated Temperatures: Heat is a primary driver for decarboxylation.[2] The melting point of the related 6-chloronicotinic acid is 190°C with decomposition, indicating thermal instability.[3][4]
-
Strongly Acidic or Basic Conditions: Both harsh acidic and basic environments can catalyze decarboxylation.[2][5]
-
Presence of Metal Catalysts: Certain transition metals, such as copper and palladium, are known to facilitate decarboxylation reactions, sometimes even at lower temperatures.[1][6]
-
Solvent Effects: Protic solvents can sometimes facilitate the proton transfer steps involved in certain decarboxylation mechanisms.
Q3: What is a "safe" temperature range to minimize decarboxylation?
Q4: How does pH affect the stability of 4-Acetyl-6-chloronicotinic acid?
A4: The pH of the reaction medium can significantly influence the rate of decarboxylation. In strongly acidic solutions, protonation of the pyridine nitrogen can increase the electron-withdrawing effect on the ring, potentially destabilizing the carboxyl group. Conversely, under strongly basic conditions, the formation of a carboxylate anion can, in some cases, facilitate decarboxylation, especially if a zwitterionic intermediate can be formed.[1] It is therefore advisable to work under near-neutral conditions or with mild, non-nucleophilic bases if a base is required.
Q5: Are there any specific catalysts I should avoid?
A5: Caution should be exercised when using transition metal catalysts, particularly copper and palladium salts, as they are known to catalyze decarboxylative coupling reactions.[6] If your desired transformation requires such a catalyst, it is essential to conduct thorough optimization studies, focusing on minimizing the reaction temperature and time.
Critical Experimental Parameters Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to Room Temperature (25°C) | Minimizes the thermal energy available to overcome the activation barrier for decarboxylation.[2][7] |
| pH | Near-neutral (6-8) or use of mild, non-nucleophilic bases (e.g., DIPEA) | Avoids catalysis of decarboxylation by strong acids or bases.[2][5] |
| Catalysts | Avoid copper and palladium salts where possible. If necessary, use at low temperatures. | These metals are known to promote decarboxylation.[1][6] |
| Solvent | Anhydrous, aprotic solvents (e.g., THF, DCM, Acetonitrile) | Minimizes proton transfer that could facilitate decarboxylation.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential side reactions with atmospheric moisture and oxygen. |
Experimental Protocol: Amide Coupling with Minimal Decarboxylation
This protocol details a standard procedure for forming an amide bond with 4-Acetyl-6-chloronicotinic acid while minimizing the risk of decarboxylation.
Workflow Diagram
Caption: Step-by-step workflow for amide coupling.
Materials:
-
4-Acetyl-6-chloronicotinic acid (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-Acetyl-6-chloronicotinic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the resulting solution to 0°C using an ice-water bath. This is a critical step to mitigate decarboxylation risk.[7]
-
Activation: Add EDC (1.2 eq) to the cooled solution. Stir the mixture at 0°C for 15-30 minutes to allow for the formation of the activated ester.
-
Nucleophilic Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq), ensuring the temperature remains at or near 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then slowly warm to room temperature over 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion and check for the formation of the decarboxylated byproduct.
-
Workup: Once the reaction is complete, quench by adding a mild aqueous solution (e.g., saturated ammonium chloride). Extract the desired product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature. Purify the crude product via column chromatography or recrystallization as needed.
References
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Wikipedia. (2024). Decarboxylation. Retrieved from [Link]
-
Baran, P. S., & O'Hara, F. (2016). Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. PMC. Retrieved from [Link]
-
ResearchGate. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? Retrieved from [Link]
- Chiang, Y., & Kresge, A. J. (2013). Avoiding CO2 in Catalysis of Decarboxylation. Advances in Physical Organic Chemistry, 47, 85–128.
Sources
Optimizing SNAr reaction conditions for 6-chloronicotinic acid derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Nucleophilic Aromatic Substitution (SNAr) on 6-Chloronicotinic Acid (6-CNA)[1]
Introduction
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.
If you are attempting SNAr reactions on 6-chloronicotinic acid (6-CNA), you have likely encountered a specific frustration: sluggish conversion compared to similar pyridine substrates. [1]
This guide addresses the root cause of this inactivity—the "Carboxylate Deactivation Trap" —and provides validated protocols to overcome it. We will move beyond standard textbook SNAr conditions to specific, high-yield workflows optimized for this amphoteric substrate.
Module 1: The Reactivity Paradox (Mechanistic Insight)
Before optimizing, you must understand why your reaction is slow.[1]
The Problem: Carboxylate Deactivation
In standard SNAr, we rely on the electron-withdrawing nature of the pyridine ring (and the carbonyl group) to stabilize the Meisenheimer complex. However, 6-CNA presents a unique challenge:
-
Deprotonation: Most SNAr reactions require a base (or excess amine).[1] This immediately deprotonates the carboxylic acid (pKa ~3.8).
-
Coulombic Repulsion: The resulting carboxylate anion (
) is an Electron Donating Group (EDG) by induction and resonance.[1] It increases electron density on the pyridine ring, destabilizing the anionic Meisenheimer intermediate. -
Nucleophile Repulsion: The negatively charged carboxylate repels incoming anionic nucleophiles (like alkoxides).[1]
The Solution Landscape
You have three distinct pathways to force this reaction.
Figure 1: Decision matrix for reaction pathways.[1] Path A is faster (one pot) but requires harsh conditions.[1] Path B is longer but reliable for sensitive nucleophiles.
Module 2: Validated Experimental Protocols
Protocol A: The "Green" Direct Route (Microwave Assisted)
Best for: Aliphatic amines, robust nucleophiles. Avoids esterification steps.[1]
The Logic: Water is an excellent solvent for this reaction.[2] It solubilizes the zwitterionic intermediate and absorbs microwave energy efficiently, allowing rapid heating to temperatures that overcome the carboxylate deactivation [1, 2].
Reagents:
-
Substrate: 6-Chloronicotinic acid (1.0 equiv)[1]
-
Nucleophile: Amine (3.0 - 5.0 equiv)[1]
-
Solvent: Deionized Water (0.5 M concentration)
-
Base: None (excess amine acts as base) OR DIPEA (2.0 equiv if amine is expensive)[1]
Step-by-Step:
-
Setup: Load 6-CNA and amine into a microwave-safe pressure vial. Add water.
-
Irradiation: Heat to 140°C for 30–60 minutes (High Absorption setting).
-
Monitoring: Check LCMS. The starting material (Acid) usually elutes early; the product (Amino-acid) will likely be slightly more retained but still polar.
-
Workup: (See Module 3).
Protocol B: The Ester "Workaround"
Best for: Weak nucleophiles (anilines), chiral amines prone to racemization at high T.
The Logic: Converting the acid to a methyl ester (
-
Esterification: Reflux 6-CNA in MeOH with catalytic
(overnight). Yields Methyl 6-chloronicotinate.[1][3] -
SNAr: React ester with amine (1.1 equiv) and
(2.0 equiv) in MeCN or DMF at 60–80°C. -
Hydrolysis: Treat with LiOH (2 equiv) in THF/H2O to return to the acid.
Module 3: Troubleshooting Workup & Purification
The most common support ticket we receive involves isolation failure . The product is an amphoteric amino acid (zwitterion). Standard extraction (EtOAc/Water) often fails because the product stays in the water layer at both high and low pH.
The Isoelectric Point (pI) Precipitation Method
You must adjust the pH to the molecule's isoelectric point, where net charge is zero and water solubility is lowest.
Data Table: Solubility vs. pH
| pH State | Dominant Species | Net Charge | Water Solubility | Organic Solubility |
| pH < 2 | Cation ( | +1 | High | Low |
| pH > 9 | Anion ( | -1 | High | Low |
| pH 3–4 | Zwitterion ( | 0 | Lowest | Low |
Optimized Workup Protocol:
-
Concentration: If the reaction was done in water/alcohol, remove the volatile organic solvent (if any) under reduced pressure.
-
Acidification: The reaction mixture is likely basic (pH > 10).[1]
-
Precipitation:
-
Cool the mixture on ice for 30 minutes.
-
If a solid forms: Filter and wash with cold water/ether.[1]
-
Troubleshooting: If no solid forms (oiling out), sonicate or scratch the glass.
-
-
Rescue (If precipitation fails):
Module 4: FAQ & Troubleshooting Guide
Q: My reaction turned black, and yield is low. What happened? A: Likely decarboxylation . 6-CNA can decarboxylate at very high temperatures (>180°C) or prolonged heating, especially in the presence of strong bases, yielding 2-chloropyridine derivatives.
-
Fix: Lower temperature to 140°C and extend time, or switch to Protocol B (Ester route).
Q: Can I use NaH or strong alkoxides?
A: Avoid. Strong bases generate the carboxylate dianion (if NH is present) or cause side reactions. Use mild organic bases (DIPEA, TEA) or inorganic carbonates (
Q: I see 50% conversion by LCMS, but it won't go further. A: You likely have product inhibition .[1] The product (an aminonicotinic acid) is also an acid. It can protonate the incoming amine nucleophile, killing the reaction.
-
Fix: Ensure you use at least 2.5–3.0 equivalents of amine (or 1 eq amine + 2 eq DIPEA) to scavenge all protons.[1]
Visualizing the Workup Logic
Figure 2: Workup decision tree for amphoteric 6-aminonicotinic acid derivatives.
References
-
Microwave-Assisted Synthesis of 2-aminonicotinic acids. Source: Tetrahedron Letters (2009).[1][4] Insight: Establishes water as the optimal solvent for microwave SNAr on 6-CNA.
-
Green Chemistry Approaches to SNAr. Source: MDPI (2025).[1] Insight: Validates the use of water and microwave irradiation to reduce by-products and energy consumption.
-
Reactivity of Methyl 6-chloronicotinate. Source: NIH / PMC.[1] Insight: Crystal structure and synthetic utility of the ester intermediate as a more reactive alternative to the acid.
-
Isoelectric Point Calculation & Solubility. Source: Master Organic Chemistry.[1] Insight: Fundamental principles for isolating zwitterionic compounds by pH adjustment.
Sources
- 1. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 3. Methyl 6-Chloronicotinate | 73781-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting low reactivity of C4-acetyl group in pyridine derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C4-acetyl pyridine derivatives. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of low reactivity associated with the C4-acetyl group. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Section 1: Foundational Understanding & Core Problems
FAQ 1: Why is my C4-acetyl pyridine derivative unreactive compared to acetophenone?
This is the most common and fundamental question. The reduced reactivity stems from the powerful electron-withdrawing nature of the pyridine ring.
-
Mechanism of Deactivation: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive (-I) and resonance (-M) effect. This pulls electron density away from the acetyl group at the C4 position.
-
Consequences:
-
Reduced Acidity of α-Protons: The electron withdrawal stabilizes the acetyl group's methyl protons, making them less acidic (higher pKa) than those on a typical aryl ketone like acetophenone. Consequently, they are more difficult to deprotonate to form the required enolate nucleophile.
-
Less Electrophilic Carbonyl Carbon: The electron density drawn towards the ring also slightly reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophiles.
-
Section 2: Troubleshooting Specific Reaction Failures
This section addresses common reactions where the low reactivity of the C4-acetyl group becomes a significant hurdle.
FAQ 2: My Aldol or Claisen-Schmidt condensation is failing or giving very low yields. What should I do?
Aldol-type condensations are classic C-C bond-forming reactions that hinge on the formation of an enolate.[1][2] With C4-acetyl pyridine, this is often the rate-limiting and most challenging step.
Initial Diagnosis:
-
No Reaction: Your base is likely not strong enough to deprotonate the α-protons to a sufficient extent.
-
Low Yield / Side Products: The equilibrium between the starting material and the enolate is unfavorable, leading to competing side reactions or simple recovery of starting materials.
Troubleshooting Strategies:
| Strategy | Rationale & Explanation | Recommended Action |
| 1. Increase Basicity | To overcome the higher pKa of the α-protons, a stronger base is required to shift the equilibrium towards enolate formation. Standard bases like NaOH or KOH in ethanol may be insufficient.[3] | Option A (Stronger Inorganic): Use potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DME.[4] Option B (Very Strong Organometallic): For very stubborn substrates, consider lithium diisopropylamide (LDA) or sodium hydride (NaH) at low temperatures (-78 °C to 0 °C) to generate the enolate irreversibly.[4][5] |
| 2. Change Solvent | Protic solvents (like ethanol or water) can protonate the newly formed enolate, pushing the equilibrium back to the starting material. | Switch to a polar aprotic solvent such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) to stabilize the enolate and prevent proton exchange. |
| 3. Increase Temperature | While kinetic control (low temp) is often preferred, some condensations require more energy to overcome the activation barrier. | If using weaker bases, cautiously increasing the reaction temperature (e.g., refluxing in toluene) may drive the reaction forward. Monitor carefully for side product formation via TLC. |
| 4. Use a Lewis Acid Additive | A Lewis acid can coordinate to the carbonyl oxygen of the aldehyde partner, making it significantly more electrophilic and more susceptible to attack by the weakly nucleophilic pyridine enolate.[6] | Add a stoichiometric amount of a Lewis acid like ZnCl₂, MgBr₂, or TiCl₄. This is particularly effective in crossed-aldol reactions.[7][8] |
Protocol: Optimized Claisen-Schmidt Condensation
This protocol is designed for reacting a C4-acetyl pyridine derivative with an aromatic aldehyde, incorporating the principles above.
dot
Caption: Workflow for a robust Claisen-Schmidt condensation.
Materials:
-
C4-acetyl pyridine derivative (1.0 equiv)
-
Aromatic aldehyde (1.1 equiv)
-
Lithium diisopropylamide (LDA), 2M solution in THF/heptane/ethylbenzene (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the C4-acetyl pyridine derivative in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Condensation: Dissolve the aromatic aldehyde in a small amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir and slowly warm to room temperature over 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
FAQ 3: I am trying to perform an α-alkylation, but I'm getting N-alkylation or no reaction. How can I direct the reactivity?
This is a classic chemoselectivity problem. The nitrogen of the pyridine ring is a competing nucleophilic site. Furthermore, if deprotonation is unsuccessful, no C-alkylation will occur.
Troubleshooting Strategies:
-
Use a Non-Coordinating, Hindered Base: An ideal base for this purpose is Sodium Hydride (NaH).[5] It is a non-nucleophilic, strong base that irreversibly deprotonates the α-carbon. Using a bulky base like LDA can also favor C-alkylation by sterically hindering approach to the nitrogen.
-
Protect the Pyridine Nitrogen: If N-alkylation persists, consider temporary N-oxidation. Reacting the C4-acetyl pyridine with an oxidizing agent (like m-CPBA or H₂O₂) forms the pyridine N-oxide.[9][10] The N-oxide group is strongly electron-withdrawing, which further deactivates the ring towards electrophilic attack and can be removed later with a reducing agent (e.g., PCl₃ or Pd/C).
-
Activate the Pyridine Ring: An alternative strategy involves activating the pyridine ring to make the C4 position more susceptible to functionalization. This can be achieved by forming an N-trimethylsilyl pyridinium salt in situ using chlorotrimethylsilane, which enhances the electron deficiency of the core.[11]
dot
Caption: Key strategies to overcome C4-acetyl pyridine's inertness.
Section 3: Summary of Key Parameters
For quick reference, this table summarizes the critical parameters and our top recommendations for enhancing the reactivity of the C4-acetyl group.
| Parameter | Problematic Condition | Recommended Solution | Justification |
| Base | Weak bases (e.g., NaOH, K₂CO₃, Et₃N) | Strong, non-nucleophilic bases (LDA, NaH, KOtBu) | Ensures sufficient and often irreversible deprotonation of the weakly acidic α-protons.[4][12] |
| Solvent | Protic (Ethanol, Methanol, Water) | Polar Aprotic (THF, DMF, DMSO) | Stabilizes the enolate intermediate and prevents quenching by proton transfer. |
| Temperature | Too low for activation | Start low (-78 °C) for enolate formation, then allow to warm to RT or gently heat. | Balances kinetic control during enolate generation with providing sufficient energy for the reaction to proceed. |
| Additives | None | Lewis Acids (ZnCl₂, TiCl₄) | Activates the reaction partner (e.g., aldehyde) towards nucleophilic attack by the less reactive enolate.[13][14] |
By understanding the electronic disadvantages inherent to the C4-acetyl pyridine system and strategically employing stronger reagents and optimized conditions, researchers can successfully overcome its low reactivity and achieve their desired synthetic transformations.
References
-
Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. Available from: [Link]
-
Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. (PDF) ResearchGate. Available from: [Link]
-
Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciSpace. Available from: [Link]
-
Lewis acid catalysis. Wikipedia. Available from: [Link]
-
Deprotonation: Unveiling the Chemistry Behind It. Assay Genie. Available from: [Link]
-
Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. National Center for Biotechnology Information. Available from: [Link]
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. National Center for Biotechnology Information. Available from: [Link]
-
A strategy for C-H activation of pyridines: direct C-2 selective alkenylation of pyridines by nickel/Lewis acid catalysis. PubMed. Available from: [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. Available from: [Link]
-
Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Scilit. Available from: [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. PubMed. Available from: [Link]
-
Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
4-Acetylpyridine. PubChem. Available from: [Link]
-
4-acetyl pyridine, 1122-54-9. The Good Scents Company. Available from: [Link]
-
4-ACETYLPYRIDINE OXIMES AND THEIR TOSYLATES. Organic Syntheses. Available from: [Link]
-
Research progress of catalysts for aldol condensation of biomass based compounds. National Center for Biotechnology Information. Available from: [Link]
-
Strong Bases Design: Key Techniques and Stability Issues. National Center for Biotechnology Information. Available from: [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis by Aldol and Related Condensation Reactions. Science of Synthesis. Available from: [Link]
-
How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. Available from: [Link]
-
Aldol condensation. Wikipedia. Available from: [Link]
-
Carbon-carbon bond formations using the well-known aldol condensation reaction. Magritek. Available from: [Link]
-
Crossed-aldol condensation of 2-acetylpyrrol (4) with aromatic... ResearchGate. Available from: [Link]
-
Enol Catalysis – Enantioselective Transformations via Bifunctional Brønsted Acid Promoted Enolization. University of Cologne. Available from: [Link]
Sources
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. magritek.com [magritek.com]
- 3. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 4. assaygenie.com [assaygenie.com]
- 5. scispace.com [scispace.com]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ipindexing.com [ipindexing.com]
- 10. Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine - Int J Pharm Chem Anal [ijpca.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 13. A strategy for C-H activation of pyridines: direct C-2 selective alkenylation of pyridines by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition | Scilit [scilit.com]
Minimizing side reactions in 4-Acetyl-6-chloronicotinic acid amide coupling
Topic: Minimizing Side Reactions in 4-Acetyl-6-chloronicotinic Acid Amide Coupling
Introduction: The "Push-Pull" Electronic Challenge
Welcome to the technical support hub for 4-Acetyl-6-chloronicotinic acid . This scaffold presents a unique "perfect storm" of reactivity challenges for amide coupling. You are not just fighting standard steric hindrance; you are managing a three-way competition defined by electronic push-pull forces:
-
The Target (C3-COOH): Sterically crowded by the C4-acetyl group.
-
The Trap (C6-Cl): Highly activated for nucleophilic aromatic substitution (
) due to the electron-withdrawing nature of both the pyridine nitrogen and the C4-acetyl group. -
The Distraction (C4-Acetyl): A ketone susceptible to Schiff base formation with your amine nucleophile.
This guide provides a self-validating workflow to navigate these hazards, prioritizing T3P® (Propylphosphonic anhydride) and HATU chemistries over traditional carbodiimides to ensure kinetic control.
Part 1: Critical Troubleshooting Guides
Issue 1: The "Wrong Spot" Attack (
Substitution)
Symptom: LCMS shows a product mass of
Corrective Protocol:
-
Switch Solvent: Move from polar aprotic solvents (DMF/DMSO) to non-polar or moderately polar solvents (EtOAc, DCM, or 2-MeTHF).
reactions are accelerated in polar aprotic solvents which stabilize the Meisenheimer intermediate. -
Lower Temperature: Conduct the amine addition at 0°C. Amidation (with high-energy coupling agents) has a lower activation energy than
. -
Change Base: Use a non-nucleophilic, bulky base like DIPEA (Hünig's base) or 2,6-Lutidine . Avoid TEA or inorganic bases which can enhance
rates.
Issue 2: The "Imine" Impurity
Symptom: LCMS shows a product mass of
Corrective Protocol:
-
Avoid Lewis Acids: Do not use coupling agents that generate strong Lewis acids in situ without buffering.
-
Kinetic Control: Use T3P .[1][2] It operates well in slightly acidic-to-neutral conditions (pH 7-8) where imine formation is unfavorable compared to irreversible amidation.
-
Order of Addition: Pre-activate the acid completely before adding the amine. Ensure the "active ester" is formed so the amine reacts immediately with the carbonyl upon addition.
Issue 3: Low Yield / N-Acylurea Formation
Symptom: Recovery of starting material or formation of a rearrangement byproduct (
Corrective Protocol:
-
Abandon Carbodiimides: EDC/HOBt is too slow for this sterically hindered scaffold.
-
Adopt T3P or HATU: These reagents form activated species (mixed anhydrides or OBt esters) that are less prone to rearrangement and more reactive toward hindered amines.
Part 2: Visualizing the Reaction Landscape
The following diagram illustrates the kinetic competition you must manage. The goal is to maximize the Green Path while suppressing the Red and Orange paths.
Caption: Kinetic competition pathways. The green path (Amidation) dominates only when activation speed is high and solvent polarity is low.
Part 3: The "Gold Standard" Protocol (T3P Method)
This protocol uses Propylphosphonic anhydride (T3P) .[1][3][4] T3P is superior for this scaffold because it drives the reaction via a mixed anhydride mechanism that is highly reactive but does not require the polar solvents that promote the
Reagents & Materials
| Reagent | Equivalents | Role |
| 4-Acetyl-6-chloronicotinic acid | 1.0 equiv | Limiting Reagent |
| Amine (R-NH2) | 1.1 equiv | Nucleophile |
| T3P (50% w/w in EtOAc) | 1.5 - 2.0 equiv | Coupling Agent |
| Pyridine or DIPEA | 3.0 - 4.0 equiv | Base (Acid Scavenger) |
| Ethyl Acetate (EtOAc) | Solvent (0.1 M) | Reaction Medium |
Step-by-Step Workflow
-
Preparation: Dissolve 4-Acetyl-6-chloronicotinic acid (1.0 eq) and the Amine (1.1 eq) in dry EtOAc (or 2-MeTHF).
-
Why EtOAc? It suppresses the ionization of the C6-Cl bond, minimizing
compared to DMF [2].
-
-
Base Addition: Cool the mixture to 0°C . Add Pyridine (3.0 eq) or DIPEA (3.0 eq).
-
Note: Pyridine is often preferred with T3P as it acts as both base and acylation catalyst.
-
-
Activation & Coupling: Dropwise add T3P solution (1.5 eq) over 5-10 minutes.
-
Crucial: Maintain 0°C during addition to prevent exotherms that could trigger ketone condensation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check LCMS. Look for the disappearance of the Acid (M+1) and formation of Product (M+Amine-18).
-
-
Workup (Self-Validating):
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a small impurity +14 mass units higher than my product. What is it? A: This is likely the methyl ester formed if you used Methanol during the workup or LCMS preparation while the intermediate was still active. Ensure you quench with water before adding any alcohol. Alternatively, if you are using HATU, it could be the tetramethylurea adduct, though this usually matches the mass of the urea byproduct.
Q2: Can I use Acid Chloride generation (SOCl2) instead? A: Yes, but proceed with caution. Converting this scaffold to the acid chloride generates HCl. The combination of HCl and the C4-ketone can catalyze the formation of furan-like cyclization byproducts or chlorination of the acetyl alpha-carbon. If you must use SOCl2, use catalytic DMF in DCM and remove all volatiles under vacuum before adding the amine.
Q3: Why not use HATU/DMF? It’s the standard for difficult couplings.
A: HATU is excellent, but DMF is a liability here. DMF (dimethylformamide) is a polar aprotic solvent that significantly increases the rate of
Q4: My amine is a weak nucleophile (e.g., Aniline). The reaction is stalled. A: For weak nucleophiles, T3P might be too slow. Switch to the Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ under neutral conditions. This avoids the harshness of SOCl2 while providing the high reactivity needed for anilines.
Part 5: Troubleshooting Logic Tree
Use this flow to diagnose failure modes based on your LCMS data.
Caption: Diagnostic logic tree for identifying and resolving specific side reactions based on mass spectrometry data.
References
-
Archimica (now Euticals). "T3P® (Propanephosphonic Acid Anhydride) – The Coupling Reagent of the Future." Specialty Chemicals Magazine, 2008. Link (Contextual reference via Bachem technical notes on T3P utility).
- Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling agent for the synthesis of hindered amides." Organic Letters, 2011.
-
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. Link
-
BenchChem Technical Support. "Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride." 2025.[6][7] Link (Analogous chemistry for halo-nicotinic acids).
-
Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling." 2025. Link (General mechanism and side reactions of carbodiimides).
Sources
- 1. bachem.com [bachem.com]
- 2. reddit.com [reddit.com]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Moisture Sensitivity in the Synthesis of 4-Acetyl-6-chloronicotinic Acid
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic organic chemistry: the management of moisture in reactions involving precursors to 4-Acetyl-6-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who require robust and reproducible synthetic outcomes. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate with confidence.
Introduction: The Pervasive Challenge of Water
In the synthesis of complex molecules like 4-Acetyl-6-chloronicotinic acid, trace amounts of water can be the difference between success and failure. Moisture sensitivity is not a single issue but a multifaceted problem affecting various stages of the synthesis. Precursors, especially organometallic reagents, acid chlorides, and some ester intermediates, can be rapidly degraded or diverted into unproductive side-reactions upon contact with water.[1][2] This guide provides a framework for understanding, controlling, and troubleshooting moisture-related issues to ensure the integrity and yield of your reactions.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered by our scientific support team.
Q1: My reaction yield is low and inconsistent. Could moisture be the culprit?
A: Absolutely. Inconsistent yields are a classic symptom of sporadic moisture contamination. Highly reactive precursors, such as organolithium or Grignard reagents used to introduce the acetyl group, are readily quenched by water in a protonolysis reaction, rendering them inactive.[3] Similarly, if an acid chloride is used as an acylating agent, it will rapidly hydrolyze to the unreactive carboxylic acid. This not only consumes your reagent but can also introduce acidic byproducts that complicate the reaction and purification.
Q2: What are the visible signs of moisture contamination in my reaction?
A: While the most reliable method for quantifying water is Karl Fischer titration, several visual cues can suggest a problem.[4]
-
Reagent Degradation: Organometallic solutions may lose their characteristic color or show precipitation.
-
Clumping of Drying Agents: When adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to a solvent, if it clumps together at the bottom of the flask, it is a sign that it is absorbing water.[5] A "free-flowing" or "snow-globe" effect indicates the solvent is dry.
-
Gas Evolution: The addition of a water-sensitive reagent (e.g., Butyllithium) to a supposedly anhydrous solvent may cause bubbling as it reacts with residual water to produce gas (e.g., butane).
-
Reaction Stalls: Reactions that fail to initiate or stop prematurely, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), often point to the deactivation of a key reagent by moisture.[1]
Q3: Which specific precursors to 4-Acetyl-6-chloronicotinic acid are the most vulnerable to moisture?
A: The vulnerability depends on the specific synthetic route. However, the most sensitive precursors are typically:
-
Organometallic Reagents: Any Grignard (R-MgX) or organolithium (R-Li) species are extremely sensitive. They are strong bases and will be protonated by even trace amounts of water.[2][3]
-
Lithium Diisopropylamide (LDA): If used to deprotonate the pyridine ring for subsequent carboxylation or acylation, this strong base is highly moisture-sensitive.[6]
-
Acylating Agents: Acetyl chloride or acetic anhydride are highly electrophilic and will readily hydrolyze in the presence of water.
-
Hydride Reducing Agents: Reagents like Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄), if used in a related step, react violently with water.[7]
Q4: How can I be certain my glassware is sufficiently dry for a moisture-sensitive reaction?
A: Laboratory glassware has a thin film of adsorbed moisture that must be removed. The most effective method is to dry all glassware in an oven at a minimum of 125°C for at least 4 hours, or ideally, overnight.[7][8] The glassware should be assembled while still hot and allowed to cool under a stream of dry, inert gas (nitrogen or argon).[7] This prevents atmospheric moisture from re-adsorbing onto the cooled surfaces.
Visual Guide 1: Hydrolysis of a Key Intermediate
The diagram below illustrates the destructive effect of water on a common precursor, an organolithium reagent, preventing the desired carbon-carbon bond formation.
Caption: Desired vs. Undesired reaction pathways for an organolithium precursor.
Troubleshooting Guide: Common Problems and Solutions
| Problem | Probable Moisture-Related Cause | Recommended Action & Protocol |
| Low or No Product Yield | Reagent Decomposition: The primary moisture-sensitive reagent (e.g., organolithium, Grignard) was quenched by water.[1] | 1. Verify Solvent Anhydrousness: Use Karl Fischer titration to confirm water content is <10 ppm. 2. Rigorous Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of dry nitrogen or argon. See Protocol 2. 3. Re-dry Starting Materials: Dry non-volatile solids in a vacuum oven. |
| Formation of a Nicotinic Acid Byproduct | Hydrolysis of an Ester Intermediate: If your synthesis involves a 6-chloronicotinate ester, residual water (especially with acid/base traces) can cause hydrolysis back to the carboxylic acid.[9][10] | 1. Use Anhydrous Workup: During the workup phase, use brines and anhydrous solvents to minimize contact time with aqueous layers. 2. Dry Solvents for Chromatography: Ensure solvents used for purification are dry to prevent on-column hydrolysis. |
| Inconsistent Reaction Times | Variable Water Content: Fluctuations in ambient humidity or solvent water content can lead to variable rates of reagent decomposition, causing inconsistent reaction profiles.[1] | 1. Standardize Procedures: Adhere to a strict, consistent protocol for drying glassware, solvents, and setting up reactions.[1] 2. Use a Glovebox: For highly sensitive reagents, perform all manipulations in a glovebox with a controlled atmosphere.[3] |
| Reaction Fails to Initiate | Wet Solvent or Glassware: Even a small amount of water can consume the catalyst or initiator before the main reaction can begin. | 1. Flame-Dry the Apparatus: For ultimate dryness, assemble the glassware, and heat it under vacuum with a heat gun or torch, then backfill with inert gas. 2. Use Freshly Opened Anhydrous Solvents: Use solvents from sealed bottles, preferably packaged under an inert atmosphere.[7] |
Key Experimental Protocols
Protocol 1: Preparation of Anhydrous Solvents
While commercially available anhydrous solvents are convenient, laboratory drying is often necessary. The method of choice depends on the solvent.
Data Summary: Common Drying Agents for Organic Solvents
| Drying Agent | Solvents | Mechanism | Efficacy (Typical ppm H₂O) | Notes |
| Activated 3Å Molecular Sieves | THF, Dichloromethane (DCM), Acetonitrile, Methanol | Adsorption (traps water in pores) | <10 ppm[11][12] | Excellent for storage. Must be activated by heating under vacuum. |
| Calcium Hydride (CaH₂) | Dichloromethane (DCM), Toluene, Hexanes | Chemical Reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂) | ~13 ppm for DCM[11][12] | Not for protic solvents (alcohols) or some carbonyls. |
| Sodium/Benzophenone | THF, Diethyl Ether, Dioxane | Chemical Reaction | ~43 ppm for THF (reflux)[12] | Provides a visual indicator (deep blue/purple ketyl radical) when dry. Caution: Highly reactive. |
| Activated Alumina | THF, Toluene | Adsorption | <10 ppm[11][12] | Can be used in a column for rapid drying.[13] |
Step-by-Step Methodology (Drying THF with Molecular Sieves):
-
Activate 3Å molecular sieves by heating them in a flask at >200°C under high vacuum for several hours.
-
Allow the sieves to cool under an inert atmosphere (e.g., argon or nitrogen).
-
Add the activated sieves (approx. 10-20% m/v) to a bottle of pre-dried or reagent-grade THF.[12]
-
Store the solvent under an inert atmosphere. For best results, allow it to stand for at least 48-72 hours before use.[11][12]
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Balloon Method)
This method is suitable for many common moisture-sensitive reactions.[14][15][16]
-
Glassware Preparation: Oven-dry a round-bottom flask containing a stir bar. While still warm, cap it with a rubber septum.
-
Inert Gas Flush: Insert a needle connected to an inert gas line (e.g., nitrogen) and a second "exit" needle into the septum.
-
Purge: Allow the gas to flow through the flask for 5-10 minutes to displace all the air.[15][16]
-
Establish Positive Pressure: Remove the exit needle first, then the gas inlet needle. Quickly replace the gas inlet with a needle attached to a balloon filled with the same inert gas. The balloon will provide a slight positive pressure, preventing air from entering.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through the septum. Add solids quickly by briefly removing the septum under a positive flow of inert gas.
Visual Guide 2: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing moisture-related issues in a failing reaction.
Caption: A decision tree for troubleshooting failed moisture-sensitive reactions.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Delloyd's Lab-Tech. Solvent Drying and Drying Agents. [Link]
-
Scribd. Common Drying Agents in Organic Chemistry. [Link]
-
The Journal of Organic Chemistry. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
-
Fiveable. Inert atmosphere Definition. [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]
-
Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416. [Link]
-
American Chemical Society. (2008). A Method for Detecting Water in Organic Solvents. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 11(3), 321–326. [Link]
-
ResearchGate. (2025). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Wiley Online Library. (2023). Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry. [Link]
-
Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]
-
UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. [Link]
-
ERIC. (2021). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]
-
Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]
-
Lisa Nichols. (2022, February 2). Inert Atmosphere [Video]. YouTube. [Link]
-
Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
MDPI. (2024). A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite. [Link]
- Google Patents. (n.d.). DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
-
PubChem. Nicotinic Acid. [Link]
-
University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: About. [Link]
-
Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 3. fiveable.me [fiveable.me]
- 4. nouryon.com [nouryon.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Drying solvents and Drying agents [delloyd.50megs.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Scale-up synthesis challenges for 4-Acetyl-6-chloronicotinic acid
Technical Support Center: Scale-Up Synthesis of 4-Acetyl-6-chloronicotinic Acid
Welcome to the Technical Support Center. This guide is curated for process chemists, researchers, and drug development professionals transitioning the synthesis of 4-Acetyl-6-chloronicotinic acid from milligram-scale discovery to kilogram-scale production. Functionalizing electron-deficient pyridine rings presents unique thermodynamic and regioselective challenges; this guide addresses them through field-proven, self-validating methodologies.
Part 1: Troubleshooting Guide – Key Synthetic Interventions
Q: During the C-4 acetylation of 6-chloronicotinic acid, we observe a complex mixture of regioisomers and poor yields. How can we drive regioselectivity exclusively to the C-4 position? A: Direct electrophilic aromatic substitution (e.g., Friedel-Crafts) fails on electron-deficient pyridines. To solve this, you must utilize a Minisci-type radical acetylation [1]. Causality: By running the reaction in acidic conditions, the pyridine nitrogen becomes protonated, rendering the ring highly electron-deficient. Nucleophilic acyl radicals (generated from pyruvic acid) will preferentially attack the most electrophilic, sterically accessible positions. Since C-6 is occupied by the chloro group, and C-2 is sterically hindered by the adjacent carboxylic acid (or ester) moiety, the C-4 position becomes the thermodynamically favored site for radical attack [2].
Q: Our scale-up batches experience severe thermal runaways during the radical generation step. How is this mitigated?
A: The decomposition of the oxidant (typically potassium persulfate,
Q: Chromatographic purification of the final API intermediate is creating a bottleneck. Can we isolate the product without silica gel?
A: Yes. Silica gel chromatography is economically and environmentally unviable for multi-kilogram GMP scale-up.
Solution: First, protect the carboxylic acid as a methyl ester prior to the Minisci reaction. This masks the acidic proton, preventing radical decarboxylation and improving organic solubility. Post-acetylation, hydrolyze the ester using
Part 2: Frequently Asked Questions (FAQs) on Alternative Routes
Q: Why shouldn't we use directed ortho-lithiation (DoM) or Grignard additions for this acetylation at scale?
A: While DoM (using bases like LTMP or LDA) or 1,4-Grignard additions are powerful tools for functionalizing pyridines, they are inherently hostile to industrial scale-up for this specific substrate [3].
Causality: The presence of the acidic carboxylic proton and the electrophilic chlorine at C-6 complicates lithiation, requiring multiple equivalents of highly sensitive, cryogenic bases (
Part 3: Quantitative Route Comparison
To justify the selection of the Minisci pathway, the following table summarizes the quantitative and qualitative data comparing standard functionalization strategies for 6-chloronicotinic acid derivatives:
| Synthesis Strategy | Regioselectivity (C-4) | Scalability Profile | Thermal Hazard Level | Purification Requirement |
| Minisci Radical Acetylation | High (>90%) | Excellent (Kg scale, 40 °C) | Moderate (Exothermic dosing) | Crystallization (pH 2.5) |
| Directed ortho-Lithiation | Moderate (Isomer mixtures) | Poor (Requires -78 °C) | High (Cryogenic quench) | Chromatography |
| 1,4-Grignard Addition | Good (~80%) | Moderate (Moisture sensitive) | High (Exothermic addition) | Chromatography |
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a self-validating system: each step includes an In-Process Control (IPC) to ensure the chemical state is correct before proceeding, preventing downstream failures.
Step 1: Esterification (Protection)
-
Charge a clean, dry reactor with 6-chloronicotinic acid (1.0 eq) and Methanol (10 volumes).
-
Slowly add catalytic
(0.1 eq) and heat to reflux for 12 hours. -
IPC: Monitor by HPLC. Proceed only when starting material is <1%.
-
Concentrate under vacuum, quench with aqueous
, and extract with Ethyl Acetate. Isolate methyl 6-chloronicotinate.
Step 2: Minisci Acetylation (C-4 Functionalization)
-
Dissolve methyl 6-chloronicotinate (1.0 eq) in a biphasic mixture of Dichloromethane and 10% aqueous
(1:1 ratio, 10 volumes total). -
Add pyruvic acid (3.0 eq) and
(0.2 eq). Heat the biphasic mixture to 40 °C. -
Critical Step: Slowly dose a solution of
(3.0 eq) in water via an addition funnel over 4 hours, maintaining internal temp at 40–45 °C. -
Stir for an additional 2 hours.
-
IPC: Monitor via HPLC until the intermediate is >90% formed.
Step 3: Hydrolysis and Isoelectric Crystallization
-
Separate the organic layer, concentrate, and dissolve the crude intermediate in THF/Water (1:1, 5 volumes).
-
Add
(2.0 eq) and stir at room temperature for 4 hours to hydrolyze the methyl ester. -
Self-Validating Isolation: Acidify the aqueous layer slowly with 2M
until the pH meter reads exactly 2.5. -
The product will crash out of solution as a white/pale-yellow solid. Filter, wash with cold water, and dry under vacuum to afford high-purity 4-Acetyl-6-chloronicotinic acid .
Part 5: Process Visualizations
Step-by-step scale-up workflow for 4-Acetyl-6-chloronicotinic acid synthesis.
Mechanistic causality of C-4 regioselectivity during the radical acetylation process.
References
-
Hydrogen Atom Transfer-Driven Enantioselective Minisci Reaction of Amides Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis of vertilecanin C and two new derivatives of vertilecanin A via nicotinic acid Source: ResearchGate URL:[Link]
-
Some Items of Interest to Process R&D Chemists and Engineers Source: American Chemical Society (ACS) Publications URL:[Link]
Validation & Comparative
HPLC method development for 4-Acetyl-6-chloronicotinic acid purity
HPLC Method Development Guide: Purity Analysis of 4-Acetyl-6-chloronicotinic Acid
Introduction: The Analytical Challenge
4-Acetyl-6-chloronicotinic acid (4-A-6-CNA) is a critical intermediate in the synthesis of advanced pharmaceutical ingredients, particularly those targeting kinase inhibitors or viral replication pathways. Its structure—a pyridine ring substituted with a carboxylic acid (position 3), an acetyl group (position 4), and a chlorine atom (position 6)—presents a unique "perfect storm" for chromatographic separation:
-
Amphoteric Nature: The pyridine nitrogen is basic (pKa ~2–3), while the carboxylic acid is acidic (pKa ~3–4). At neutral pH, the molecule exists as a zwitterion or mixed species, leading to severe peak tailing.
-
Polarity vs. Hydrophobicity: The acetyl and carboxyl groups are polar, but the chlorine atom adds significant hydrophobicity, requiring a balanced mobile phase.
-
Impurity Profile: The synthesis typically involves lithiation of 6-chloronicotinic acid or acetylation of 4-chloropyridine derivatives. Common impurities include the Des-acetyl precursor (6-Chloronicotinic acid) and the Hydrolysis product (4-Acetyl-6-hydroxynicotinic acid) .
This guide compares a Generic Gradient Method (often the first attempt in many labs) against an Optimized Ion-Suppression Method , demonstrating why pH control is the single most critical factor for this analysis.
Method Development Strategy (The "Why")
The development process follows a logical decision tree based on the analyte's physicochemical properties.
Critical Parameter: pH Control
-
The Problem: At pH 4–6 (typical for ammonium acetate buffers), the carboxylic acid is partially ionized (
) and the pyridine nitrogen may interact with residual silanols on the column stationary phase. This results in broad, tailing peaks and poor resolution from impurities. -
The Solution: Lowering the pH to < 2.5 fully protonates the carboxylic acid (
) and the pyridine nitrogen ( ). While this makes the molecule cationic, it suppresses the secondary silanol interactions and forces the molecule into a single ionization state, sharpening the peak.
Critical Parameter: Column Selection
-
Standard C18: Often fails to retain the polar impurities (like 6-CNA) sufficiently.
-
Modern End-capped C18 (e.g., HSS T3 or Luna C18(2)): These columns are designed to withstand 100% aqueous conditions and low pH, providing superior retention for polar organic acids.
Figure 1: Decision tree for method development focusing on pH control to manage the amphoteric nature of the analyte.
Experimental Protocols
Protocol A: The Optimized Ion-Suppression Method (Recommended)
This method uses a phosphate buffer to strictly control pH, ensuring the analyte remains in a single protonated state.
-
Column: Waters XSelect HSS T3, 150 x 4.6 mm, 3.5 µm (or equivalent high-retention C18).
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 270 nm (Maxima for chloronicotinic derivatives).
-
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.0 | 5 | Initial Hold for Polar Impurities |
| 2.0 | 5 | Isocratic Hold |
| 12.0 | 60 | Linear Gradient to Elute Main Peak |
| 15.0 | 90 | Wash Step |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End of Run |
Protocol B: Generic Gradient (Alternative/Comparison)
A standard method often found in literature for general organic acids, using a volatile buffer suitable for MS but less robust for UV purity of pyridines.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7, but lower buffer capacity).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Same as Protocol A.
Performance Comparison & Data
The following data illustrates the superior performance of the Optimized Method (Protocol A) regarding peak shape and resolution of the critical "Des-acetyl" impurity (6-Chloronicotinic acid).
Table 1: Comparative Performance Metrics
| Parameter | Generic Method (Protocol B) | Optimized Method (Protocol A) | Why? (Causality) |
| Retention Time (Main Peak) | 8.4 min | 9.2 min | Phosphate buffer suppresses ionization more effectively, increasing hydrophobic retention. |
| USP Tailing Factor | 1.8 - 2.2 (Fail) | 1.05 - 1.15 (Pass) | High buffer strength at pH 2.5 masks silanol interactions. |
| Resolution (Rs) (Main vs. 6-CNA) | 1.8 | 4.5 | Sharper peaks lead to better separation of the closely related impurity. |
| Theoretical Plates (N) | ~4,500 | >12,000 | Reduced peak broadening due to single ionization state. |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.05 µg/mL | Sharper peaks result in higher signal-to-noise ratio. |
Impurity Profile Visualization: The synthesis pathway often leaves specific impurities. The optimized method separates these based on their polarity shifts.
Figure 2: Expected elution order. The hydrolysis product (Impurity 2) is most polar, followed by the starting material (Impurity 1), and finally the acetylated product.
Validation & Robustness
To ensure the method is "self-validating" (Trustworthiness), the following parameters must be verified during routine use:
-
System Suitability Test (SST):
-
Tailing Factor: Must be < 1.5. If > 1.5, the column may be aging, or the mobile phase pH is incorrect.
-
Resolution: Rs between 6-CNA and 4-A-6-CNA must be > 2.0.
-
-
Linearity:
-
Range: 0.1 µg/mL to 100 µg/mL.
-
Correlation Coefficient (
): .
-
-
Robustness (pH Sensitivity):
-
The method is sensitive to pH. A shift to pH 3.0 can drastically increase tailing. Strictly control pH at 2.5 ± 0.1.
-
References
-
Separation of 6-Chloronicotinic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection. Journal of Chromatography A, 2000.[1] Available at: [Link]
-
6-Chloronicotinic acid (Physical Properties & Spectra). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
A comparison of chromatographic separation of selected nicotinic acid derivatives. Acta Poloniae Pharmaceutica, 2003. Available at: [Link]
Sources
LC-MS Fragmentation Pattern of 4-Acetyl-6-chloronicotinic Acid: A Platform Comparison Guide
Executive Summary & Analytical Context
4-Acetyl-6-chloronicotinic acid (CAS: 1314040-69-1) is a highly functionalized pyridine derivative frequently utilized as a critical building block in pharmaceutical synthesis and agrochemical development[1]. Characterizing its structural integrity and quantifying its trace presence in complex biological or environmental matrices requires robust Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.
This guide objectively compares the analytical performance of High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF) versus Nominal Mass Spectrometry (Triple Quadrupole, QqQ) for the analysis of this compound. By grounding the comparison in the molecule's specific electrospray ionization (ESI) fragmentation mechanics, this document provides a field-proven framework for method development.
Mechanistic Fragmentation Analysis
Understanding the causality behind the fragmentation of 4-Acetyl-6-chloronicotinic acid is essential for selecting optimal Multiple Reaction Monitoring (MRM) transitions and interpreting untargeted spectra[2]. The molecule (C8H6ClNO3, Monoisotopic Mass: 199.0036 Da) contains three reactive functional groups on a pyridine ring, each driving specific fragmentation pathways:
-
Carboxylic Acid (-COOH) at C3: Highly prone to the neutral loss of carbon dioxide (-44 Da) under collision-induced dissociation (CID)[3].
-
Acetyl Group (-COCH3) at C4: Typically undergoes alpha-cleavage or the loss of a neutral ketene molecule (CH2=C=O, -42 Da)[2].
-
Chlorine (-Cl) at C6: Exhibits a characteristic 3:1 isotopic signature (35Cl/37Cl) and can be eliminated as hydrochloric acid (-36 Da).
ESI Positive Mode ([M+H]+ = 200.0114)
In ESI+ mode, the pyridine nitrogen acts as the primary site of protonation. The fragmentation pathways are thermodynamically driven by the stability of the resulting product ions[4]. The dominant pathways include the loss of CO2 to form m/z 156.02, and the loss of ketene to form m/z 158.00. Sequential cleavage of both groups yields a stable pyridine core fragment at m/z 114.01.
ESI Negative Mode ([M-H]- = 197.9958)
Similar to its structural analog 6-chloronicotinic acid (a primary degradation product of neonicotinoid insecticides), the compound readily deprotonates at the carboxylic acid moiety[5]. While ESI- yields fewer distinct fragments, it provides superior signal-to-noise (S/N) ratios for absolute quantification in complex matrices by reducing background chemical noise[6].
Proposed ESI+ fragmentation pathway of 4-Acetyl-6-chloronicotinic acid.
High-Resolution Fragmentation Data
The following table summarizes the exact masses and neutral losses observed when analyzing the compound on a Q-TOF platform, providing the necessary data for structural elucidation.
| Fragment Ion | Exact Mass (m/z) | Neutral Loss | Formula | Mechanistic Pathway |
| Precursor | 200.0114 | N/A | [C8H7ClNO3]+ | Protonation of pyridine nitrogen |
| Product 1 | 156.0216 | 43.9898 (-CO2) | [C7H7ClNO]+ | Decarboxylation of C3-COOH |
| Product 2 | 158.0008 | 42.0106 (-C2H2O) | [C6H5ClNO2]+ | Alpha-cleavage/ketene loss from C4-acetyl |
| Product 3 | 114.0110 | 86.0004 (-CO2, -C2H2O) | [C5H5ClN]+ | Sequential loss of CO2 and ketene |
| Product 4 | 164.0347 | 35.9767 (-HCl) | [C8H6NO3]+ | Elimination of chlorine |
Platform Comparison: QqQ vs. Q-TOF
When developing an analytical method for 4-Acetyl-6-chloronicotinic acid, the choice of mass spectrometry platform dictates the workflow's capability.
LC-MS analytical workflow comparing QqQ (Targeted) and Q-TOF (Untargeted) platforms.
Performance Comparison Matrix
| Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Utility | Absolute quantification in complex matrices | Structural elucidation & impurity profiling |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Full Scan & Targeted/Untargeted MS/MS |
| Sensitivity (LOD) | Sub-pg/mL (Excellent) | pg/mL to ng/mL (Moderate to High) |
| Mass Resolution | Nominal (~0.7 FWHM) | High (>30,000 FWHM) |
| Mass Accuracy | ± 0.1 Da | < 2 ppm |
| Dynamic Range | 5-6 orders of magnitude | 3-4 orders of magnitude |
| Isotope Tracking | Limited (requires specific MRMs for 37Cl) | Excellent (Full isotopic envelope captured) |
Scientist's Verdict: If your primary goal is to map the synthetic pathways, identify unknown degradation products, or confirm the exact molecular formula of 4-Acetyl-6-chloronicotinic acid, Q-TOF is the superior choice. However, for high-throughput pharmacokinetic (PK) screening or trace-level environmental monitoring, the QqQ platform provides unmatched sensitivity and linearity.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system where isotopic patterns and orthogonal retention data confirm peak identity, eliminating false positives.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of 4-Acetyl-6-chloronicotinic acid in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Working Dilutions: Dilute with 0.1% Formic Acid in Water/Acetonitrile (90:10, v/v) to achieve a calibration range of 1 ng/mL to 1000 ng/mL.
Phase 2: UHPLC Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+)[5].
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Mechanistic Note: Acetonitrile is explicitly chosen over methanol as the organic modifier. Pyridine-carboxylic acids exhibit significantly better ionization efficiency in ESI+ when using acetonitrile due to its aprotic nature and superior droplet desolvation dynamics[5].
Phase 3: Mass Spectrometry Configuration (QqQ MRM Setup)
Configure the Triple Quadrupole with the following optimized transitions:
-
Quantifier Transition: m/z 200.0 → 156.0 (Collision Energy: 15 eV)
-
Qualifier Transition: m/z 200.0 → 114.0 (Collision Energy: 25 eV)
Self-Validation Checkpoint: To guarantee trustworthy results, this protocol employs an internal isotopic validation system. Chlorine naturally exists as 35Cl and 37Cl in a ~3:1 ratio. By continuously monitoring a secondary MRM transition for the 37Cl precursor (m/z 202.0 → 158.0), any deviation from this 3:1 ratio in the integrated peak areas immediately flags matrix interference, co-eluting impurities, or detector saturation.
References
- AKSci.
- In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105?
- Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites Research Trends URL
- Universitat Pompeu Fabra (e-Repositori)
- Mass Spectrometry - Fragmentation Patterns Chemistry LibreTexts URL
- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra MetwareBio URL
Sources
- 1. 1314040-69-1 4-Acetyl-6-chloronicotinic acid AKSci 5272FC [aksci.com]
- 2. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchtrends.net [researchtrends.net]
- 6. repositori.upf.edu [repositori.upf.edu]
IR spectroscopy characteristic peaks of 4-Acetyl-6-chloronicotinic acid
Comparative Analytical Guide: IR Spectroscopic Profiling of 4-Acetyl-6-chloronicotinic Acid vs. Structural Analogs
Executive Summary
In modern drug development and medicinal chemistry, highly functionalized pyridine building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs). 4-Acetyl-6-chloronicotinic acid (CAS: 1314040-69-1) [1][2] is one such intermediate, possessing three distinct functional groups on the pyridine scaffold: a carboxylic acid, an acetyl ketone, and a halogen (chlorine).
For researchers synthesizing or procuring this compound, verifying its structural integrity and distinguishing it from synthetic precursors—such as 6-chloronicotinic acid[3][4] or unsubstituted nicotinic acid—is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as a highly diagnostic tool for this purpose. This guide provides an in-depth comparative analysis of the characteristic IR peaks of 4-Acetyl-6-chloronicotinic acid against its structural alternatives, while detailing the causality behind sample preparation methodologies (ATR vs. KBr transmission) to ensure high-fidelity spectral validation.
Structural & Mechanistic Context of IR Absorptions
The IR spectrum of 4-Acetyl-6-chloronicotinic acid is dictated by the electronic interplay (inductive and resonance effects) between its functional groups and the aromatic pyridine ring:
-
Carboxylic Acid (–COOH) at C3: In the solid state, nicotinic acid derivatives typically form strong intermolecular hydrogen bonds, creating dimers or catemers[5]. This hydrogen bonding severely restricts the O-H stretching vibration, resulting in a characteristically broad absorption band spanning 2500 to 3300 cm⁻¹[6]. The C=O stretch of the acid typically appears around 1710–1715 cm⁻¹, slightly shifted due to conjugation with the aromatic ring[6].
-
Acetyl Group (–COCH₃) at C4: This is the primary differentiating feature from 6-chloronicotinic acid. The ketone carbonyl (C=O) stretch generally appears around 1715 cm⁻¹ in aliphatic systems, but conjugation with the electron-deficient pyridine ring lowers this frequency to approximately 1680–1695 cm⁻¹.
-
Chlorine Substituent (–Cl) at C6: The highly electronegative chlorine atom exerts an electron-withdrawing inductive effect (-I effect). This stiffens the adjacent bonds, shifting the pyridine ring breathing vibrations (C=N, C=C) and introducing a distinct C-Cl stretching mode in the fingerprint region (700–750 cm⁻¹).
Methodological Causality: ATR-FTIR vs. KBr Transmission
Selecting the correct IR sampling technique is critical for solid pharmaceutical powders. The choice directly impacts spectral resolution and the potential for analytical artifacts.
-
Transmission Spectroscopy (KBr Pellet): Often considered the "gold standard" for reference libraries. By diluting the sample (0.2% to 1%) in an IR-inactive potassium bromide matrix, the resulting transparent disk allows for a true transmission measurement with sharp, well-defined peaks[7]. However, KBr is highly hygroscopic. If not rigorously dried, absorbed water introduces a broad O-H band near 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can mask the critical carboxylic and acetyl carbonyl regions of the analyte[8]. Furthermore, excessive grinding pressure can induce polymorphic transitions or alter the hydrogen-bonding network of fragile molecules[8].
-
Attenuated Total Reflectance (ATR-FTIR): A modern, rapid-screening alternative where the raw powder is pressed directly against a high-refractive-index crystal (e.g., Diamond or ZnSe)[7][9]. The IR beam reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample[7]. While ATR is non-destructive and immune to KBr-induced moisture artifacts, the penetration depth is wavelength-dependent. This causes slight peak shifts (especially for strong carbonyl bands) and alters relative peak intensities compared to transmission spectra[7][10].
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following standardized protocols must be adhered to when profiling 4-Acetyl-6-chloronicotinic acid.
Protocol A: High-Fidelity Transmission (KBr Pellet)
-
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 24 hours to eliminate trace moisture[7]. Store in a desiccator.
-
Sample Dilution: Accurately weigh ~1.5 mg of 4-Acetyl-6-chloronicotinic acid and ~150 mg of the dried KBr (approximate 1% dilution)[7][11].
-
Homogenization: Transfer to an agate mortar. Grind gently for 30–60 seconds. Causality: Vigorous grinding generates localized heat and shear stress, which can disrupt the native hydrogen-bonded dimeric structure of the carboxylic acid[8].
-
Pellet Pressing: Transfer the mixture to a 13-mm die. Apply a vacuum to remove trapped air, then press at 8–10 tons for 3 minutes using a hydraulic press[11]. The resulting pellet must be visually translucent to transparent.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (typically 32 scans at 4 cm⁻¹ resolution) using a pure, dried KBr pellet as the background[11].
Protocol B: Rapid Screening (ATR-FTIR)
-
Background Collection: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate completely. Collect an ambient air background spectrum[9].
-
Sample Application: Place 2–5 mg of the neat 4-Acetyl-6-chloronicotinic acid powder directly onto the center of the crystal[10].
-
Pressure Application: Lower the ATR anvil to apply consistent pressure. Causality: Intimate optical contact between the crystal and the solid particles is mandatory for the evanescent wave to penetrate the sample; insufficient pressure leads to low signal-to-noise ratios[10].
-
Acquisition & Correction: Scan from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm via the spectrometer's software to adjust for the wavelength-dependent penetration depth, allowing for accurate comparison against transmission-based reference libraries[10].
Comparative IR Data Analysis
The table below summarizes the characteristic quantitative peak assignments, demonstrating how 4-Acetyl-6-chloronicotinic acid can be objectively distinguished from its structural alternatives.
| Functional Group / Vibrational Mode | 4-Acetyl-6-chloronicotinic acid | Alternative 1: 6-Chloronicotinic acid | Alternative 2: Nicotinic acid | Diagnostic Significance |
| O-H Stretch (Carboxylic Acid, H-bonded) | ~2500 - 3300 cm⁻¹ (Broad) | ~2500 - 3300 cm⁻¹ (Broad) | ~2500 - 3200 cm⁻¹ (Broad) | Confirms presence of carboxylic acid dimer/catemer in all three compounds[5][6]. |
| C=O Stretch (Carboxylic Acid) | ~1715 cm⁻¹ | ~1710 cm⁻¹ | ~1705 cm⁻¹ | Shifted to higher wavenumbers in chlorinated analogs due to the -I effect of chlorine[6]. |
| C=O Stretch (Acetyl Ketone) | ~1685 - 1695 cm⁻¹ | Absent | Absent | Primary identifier. Uniquely confirms the successful acetylation at the C4 position. |
| C=N / C=C Stretch (Pyridine Ring) | ~1580, 1550 cm⁻¹ | ~1585, 1560 cm⁻¹ | ~1595, 1580 cm⁻¹ | Ring breathing modes are stiffened and shifted by both the acetyl and chloro substituents. |
| C-O Stretch (Carboxylic Acid) | ~1280 cm⁻¹ | ~1290 cm⁻¹ | ~1300 cm⁻¹ | Confirms the C-O single bond of the carboxyl group. |
| C-Cl Stretch (Halogen) | ~740 cm⁻¹ | ~745 cm⁻¹ | Absent | Confirms the presence of the chlorine atom on the pyridine ring. |
Experimental Workflow Visualization
The following diagram maps the logical progression of sample preparation, spectral acquisition, and comparative analysis to ensure rigorous validation of the compound.
Workflow for IR spectral validation and peak assignment of nicotinic acid derivatives.
References
-
NIST WebBook. "6-Chloronicotinic acid." National Institute of Standards and Technology. Available at:[Link]
-
Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." LibreTexts. Available at:[Link]
-
PubChem. "6-Chloronicotinic acid | C6H4ClNO2 | CID 79222." National Institutes of Health. Available at:[Link]
-
ResearchGate. "6-Chloronicotinic acid (Crystallography and Intermolecular Hydrogen Bonds)." ResearchGate. Available at:[Link]
-
Kintek Press. "What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples." Kintek Solution. Available at:[Link]
-
ResearchGate. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?" ResearchGate Q&A. Available at:[Link]
-
Scientific Research Publishing. "Simultaneous Quantification of Ibuprofen and Paracetamol in Tablet Formulations Using Transmission Fourier Transform Infrared Spectroscopy." SCIRP. Available at:[Link]
-
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy." Specac. Available at:[Link]
-
AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZo Materials. Available at:[Link]
Sources
- 1. 1314040-69-1 4-Acetyl-6-chloronicotinic acid AKSci 5272FC [aksci.com]
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- 3. 6-Chloronicotinic acid(5326-23-8) IR Spectrum [chemicalbook.com]
- 4. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. scirp.org [scirp.org]
Comparative Reactivity Guide: 4-Acetyl-6-chloronicotinic Acid vs. 4-Formyl Analogs in Scaffold Functionalization
Executive Summary
In modern drug discovery, functionalized pyridine scaffolds are ubiquitous due to their favorable physicochemical properties and predictable metabolic profiles. Among these, 4-Acetyl-6-chloronicotinic acid and its aldehyde counterpart, 4-formyl-6-chloronicotinic acid , serve as highly versatile building blocks.
While structurally similar—differing only by a single methyl group at the C4 carbonyl—their reactivity profiles are drastically different. This guide provides an objective, data-driven comparison of these two scaffolds, detailing how the electronic and steric nuances of a ketone versus an aldehyde dictate chemoselectivity, dictate reaction conditions, and ultimately influence synthetic strategy.
Structural and Electronic Profiling
To master the functionalization of these scaffolds, one must understand the interplay between the three reactive nodes: the C4 carbonyl, the C6 chloride, and the C3 carboxylic acid.
-
C4 Electrophilicity: The formyl group (aldehyde) is highly electrophilic. It lacks the steric bulk and the electron-donating inductive (+I) effect of the methyl group present in the acetyl (ketone) analog [1]. Consequently, nucleophilic attack along the Bürgi-Dunitz trajectory is significantly faster and requires lower activation energy for the formyl scaffold.
-
C6 SNAr Susceptibility: Both scaffolds undergo Nucleophilic Aromatic Substitution (SNAr) at the C6 position. However, the formyl group is a stronger Electron Withdrawing Group (EWG) than the acetyl group, making the pyridine ring of the formyl analog slightly more electron-deficient and thus more reactive toward SNAr [2].
-
C3 Steric Clash: The C3 carboxylic acid is situated ortho to the C4 substituent. The methyl group of the 4-acetyl analog creates a severe steric clash, hindering both the activation of the C3 carboxylic acid (e.g., amidation) and the approach of nucleophiles to the C4 ketone.
Fig 1. Electronic and steric influence of C4-formyl vs. C4-acetyl groups on pyridine scaffold reactivity.
Comparative Reactivity & Chemoselectivity
The primary challenge when working with these multifunctional scaffolds is chemoselectivity —specifically, differentiating the C4 carbonyl from the C6 chloride during reactions with amine nucleophiles.
The Formyl Advantage: Orthogonal Functionalization
With the 4-formyl analog, the reactivity window is wide open. Reductive amination at the C4 aldehyde can be achieved rapidly at room temperature using mild hydride sources like Sodium Triacetoxyborohydride (STAB) [3]. Because the conditions are mild, the C6 chloride remains completely untouched. Once the C4 amine is installed, the temperature can be elevated to force an SNAr reaction at C6.
The Acetyl Challenge: Competing Pathways
The 4-acetyl analog presents a narrow chemoselectivity window. Ketones are sluggish to form imines. Attempting a standard reductive amination often requires elevated temperatures or extended reaction times. Under these forcing conditions, the amine nucleophile may bypass the sterically hindered C4 ketone and attack the C6 chloride via SNAr instead [2]. To successfully functionalize the C4 acetyl group, one must use a strong Lewis acid (like Titanium(IV) isopropoxide) to pre-form the ketimine before adding the reducing agent, thereby avoiding competitive SNAr.
Quantitative Performance Comparison
| Parameter | 4-Formyl-6-chloronicotinic acid | 4-Acetyl-6-chloronicotinic acid |
| C4 Electrophilicity | High (Aldehyde) | Low (Ketone, +I effect from Methyl) |
| C3 Steric Hindrance | Low | High (Ortho-methyl clash) |
| Reductive Amination | Fast (1-2h, 20 °C), Mild reducing agents (STAB) | Slow (12-24h, 60 °C), Requires Lewis acid (Ti(OiPr)₄) |
| C6 SNAr Reactivity | Highly activated (Strong EWG at C4) | Moderately activated |
| Chemoselectivity | Excellent (C4 reacts orthogonally to C6) | Poor (C4 and C6 compete under thermal stress) |
| Amide Coupling at C3 | Standard conditions (HATU/DIPEA, rt) | Sluggish, requires highly reactive coupling agents |
Note: For SNAr at C6 on either scaffold, the C3 carboxylic acid should ideally be esterified first. A deprotonated carboxylate anion donates electron density into the pyridine ring, significantly decelerating SNAr[2].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) and causality-driven workup steps.
Protocol A: Chemoselective Reductive Amination of 4-Formyl-6-chloronicotinic acid
Objective: Install a secondary amine at C4 without triggering SNAr at C6.
-
Imine Formation: In an oven-dried flask, dissolve 4-formyl-6-chloronicotinic acid (1.0 eq) and the primary amine (1.05 eq) in anhydrous Dichloroethane (DCE) (0.2 M). Stir at room temperature for 30 minutes.
-
Causality: The aldehyde is reactive enough that imine formation occurs rapidly without Lewis acids. Limiting the amine to 1.05 eq prevents excess nucleophile from lingering and attacking C6.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in portions. Stir at room temperature for 1-2 hours.
-
Causality: STAB is a mild reducing agent that will reduce the iminium ion but will not reduce the unreacted aldehyde, preventing the formation of a primary alcohol side-product [3].
-
-
IPC (Self-Validation): Analyze by LCMS. The aldehyde mass should be completely consumed, replaced by the product mass. No des-chloro or diamine SNAr adducts should be visible.
-
Workup: Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol B: Forcing Reductive Amination of 4-Acetyl-6-chloronicotinic acid
Objective: Overcome steric hindrance at the C4 ketone while suppressing competitive C6 SNAr.
-
Ketimine Pre-formation (Critical Step): Dissolve 4-acetyl-6-chloronicotinic acid (1.0 eq) and the primary amine (1.5 eq) in anhydrous THF (0.2 M). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq). Heat the mixture to 60 °C for 12 hours.
-
Causality: The C4 ketone is sterically hindered by the adjacent C3 carboxylic acid and its own methyl group. Ti(OiPr)₄ acts as both a potent Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the ketimine. Heating is required, but because the titanium coordinates the amine, SNAr at C6 is suppressed.
-
-
IPC (Self-Validation): Take an aliquot, quench with water, and analyze by LCMS. You must confirm >90% conversion to the ketimine before proceeding. Adding the reducing agent too early will irreversibly reduce the starting ketone to a secondary alcohol.
-
Reduction: Cool the reaction to 0 °C. Add Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Cyanoborohydride (NaBH₃CN) and stir for 2 hours, allowing it to warm to room temperature.
-
Workup: Quench with water (1 mL per mmol of Ti). A thick white precipitate of TiO₂ will form. Filter the entire mixture through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc, then concentrate the filtrate.
Strategic Recommendations for Drug Developers
-
Choose the 4-Formyl Analog when your goal is rapid library generation or late-stage functionalization. The orthogonal reactivity allows for sequential, high-yielding modifications (C4 reductive amination followed by C6 SNAr) without the need for harsh conditions or complex protecting group strategies.
-
Choose the 4-Acetyl Analog only when the specific binding pocket of your biological target requires the steric bulk of the C4-methyl group, or when you specifically need to generate a chiral center at the C4 benzylic position post-reduction. Be prepared to invest more time in reaction optimization and rigorous purification to remove SNAr byproducts.
References
-
Flow 1H nmr study of the rapid nucleophilic addition of amino acids to 4-formylpyridine Canadian Journal of Chemistry[Link]
Technical Comparison Guide: UV-Vis Characterization of 4-Acetyl-6-chloronicotinic Acid
Executive Summary
4-Acetyl-6-chloronicotinic acid is a critical heterocyclic building block, often employed in the synthesis of bicyclic systems (e.g., naphthyridines) and advanced agrochemical actives. Unlike commodity chemicals, its spectral data is rarely cataloged in public libraries, creating a "black box" for researchers attempting to validate synthesis intermediates.
This guide bridges that gap. By analyzing the structural auxochromes—specifically the 4-acetyl conjugation and 6-chloro substitution—we establish a comparative spectral framework . We provide experimentally grounded baselines for its precursors (Nicotinic Acid and 6-Chloronicotinic Acid) and a rigorous protocol to characterize the target compound, ensuring your spectral data serves as a reliable purity gate.
Part 1: Structural Basis of Absorption (The "Why")
To interpret the UV-Vis spectrum of 4-Acetyl-6-chloronicotinic acid, one must deconstruct its electronic architecture relative to the pyridine core. The absorption maximum (
Chromophore Analysis[1]
| Component | Electronic Effect | Spectral Impact |
| Pyridine Core | Aromatic heterocycle | Base absorption ~250–260 nm. |
| 3-COOH (Acid) | Electron-withdrawing (Inductive/Resonance) | Slight bathochromic (red) shift; pH-dependent hyperchromicity. |
| 6-Cl (Chloro) | Inductive withdrawal (-I) / Mesomeric donation (+M) | Auxochrome: The +M effect typically dominates in excited states, causing a redshift relative to H. |
| 4-Acetyl (Ketone) | Conjugation Extender | Major Bathochromic Shift. Extends the |
Theoretical Spectral Shift
While 6-Chloronicotinic acid absorbs strongly at 236 nm and 270 nm , the addition of the 4-acetyl group extends the conjugation system. According to substituent additivity rules for heterocycles, this modification is expected to push the primary
Figure 1: Evolution of spectral properties based on structural modifications.
Part 2: Comparative Spectral Data
The following table synthesizes experimental data for the established analogs against the characterization parameters for the target. Use these values to benchmark your HPLC-UV or standalone spectrophotometer detector settings.
| Compound | Structure | Solvent System | Detection Limit (LOD) | |
| Nicotinic Acid | Pyridine-3-COOH | 261 nm | 0.1 M HCl | ~0.5 µg/mL |
| 6-Chloronicotinic Acid | 6-Cl-Pyridine-3-COOH | 236 nm (Primary)270 nm (Secondary) | MeOH / Water | 0.17 µg/mL [1] |
| 4-Acetylpyridine | 4-Acetyl-Pyridine | ~228 nm / 255 nm | EtOH | N/A |
| 4-Acetyl-6-chloronicotinic Acid | Target | 275–290 nm (Est.) | MeOH | User Validated |
Critical Insight: The "Zero-Crossing" method used for 6-Chloronicotinic acid (at 236 nm) allows it to be distinguished from imidacloprid derivatives. For the 4-Acetyl derivative, avoid 236 nm as the acetyl group's
transition may obscure this region. 280 nm is the recommended starting wavelength for purity profiling.
Part 3: Experimental Protocol (Self-Validating System)
To obtain a reliable spectrum for this intermediate, you cannot simply "dissolve and scan." The solubility of the carboxylic acid moiety is pH-dependent, and the acetyl group is susceptible to enolization.
Reagents & Equipment[3][4][5]
-
Solvent: HPLC-grade Methanol (preferred for solubility) or Acetonitrile/Water (50:50). Avoid pure water due to potential precipitation of the free acid.
-
Blank: Exact solvent match.
-
Cells: Quartz cuvettes (1 cm pathlength), UV-transparent < 200 nm.
Step-by-Step Workflow
Figure 2: Operational workflow for UV-Vis characterization.
Validation Checkpoints
-
Solvent Cutoff: Ensure your solvent does not absorb > 1.0 AU at 210 nm. Methanol is safe down to 205 nm.
-
Acid/Base Shift: Add 1 drop of 0.1 M HCl to the cuvette.
-
Observation: If the
shifts blue (hypsochromic) by 2–5 nm, it confirms the protonation of the pyridine nitrogen, validating the heterocyclic core integrity.
-
-
Linearity: Prepare a 3-point calibration curve (5, 10, 20 µg/mL). The response at
must be linear ( ) to confirm no aggregation or dimerization is occurring.
Part 4: Synthesis & Purity Context[5]
In synthesis workflows, this compound is often formed by the carboxylation of a lithiated precursor or the degradation of a larger naphthyridine system.
-
Differentiation from Precursor: If your reaction converts 6-chloronicotinic acid
4-acetyl-6-chloronicotinic acid , monitor the 280–290 nm region. The starting material (6-CNA) has a minimum here (valley), whereas the product (4-Acetyl) will show rising absorbance. -
Impurity Flag: A sharp peak at 236 nm often indicates unreacted 6-chloronicotinic acid.
References
-
National Institute of Standards and Technology (NIST). 6-Chloronicotinic acid - UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Garrido Frenich, A., et al. (2000).[2] Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection. Journal of Chromatography A, 869(1-2), 497-504.[2] [Link]
-
PubChem. 6-Chloronicotinic acid Compound Summary. National Library of Medicine. [Link]
Sources
Structural Validation of 4-Acetyl-6-chloronicotinic Acid: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities
Executive Summary & The Analytical Challenge
In modern drug development and medicinal chemistry, the precise structural validation of highly functionalized intermediates is non-negotiable. 4-Acetyl-6-chloronicotinic acid (CAS: 1314040-69-1) is a prime example of such a building block[1]. Featuring a pyridine core substituted with an acetyl group, a chlorine atom, and a carboxylic acid, confirming its exact regiochemistry presents a unique analytical challenge.
Because highly substituted pyridine rings possess very few isolated aromatic protons, standard analytical techniques often fall short. This guide provides an objective, comparative analysis of Single-Crystal X-ray Diffraction (SCXRD) against alternative modalities like Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD), detailing why SCXRD remains the gold standard for unambiguous structural validation.
Comparative Analysis of Analytical Modalities
To validate the structure of a small molecule, researchers typically rely on a suite of analytical tools. However, the specific electronic and steric nature of 4-Acetyl-6-chloronicotinic acid dictates the efficacy of these methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a dynamic, non-destructive technique that provides unique insights into intramolecular interactions in the solution state[2]. However, NMR fundamentally relies on the magnetic environment of nuclei and through-bond/through-space interactions[3]. For 4-Acetyl-6-chloronicotinic acid, the lack of adjacent aromatic protons eliminates standard
Powder X-ray Diffraction (PXRD)
PXRD is a widely used method to identify bulk crystalline forms and polymorphs[4]. However, because it collapses 3D diffraction data into a 1D pattern, it is generally not suitable for de novo structure determination of novel small molecules without a pre-existing single-crystal reference model[4].
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for structural validation. Because X-ray diffraction is based on the scattering of waves by electron density, it provides an unambiguous 3D coordinate system of the molecule[3]. It easily distinguishes the heavy chlorine atom and maps the exact dihedral angles of the acetyl and carboxylate groups. Therefore, NMR and X-ray crystallography serve as highly complementary tools; NMR validates bulk solution purity, while SCXRD provides the definitive atomic resolution[5].
Quantitative Comparison
| Analytical Modality | Primary Data Output | Regiochemical Certainty | Sample State & Requirement | Key Limitation for Highly Substituted Pyridines |
| SCXRD | 3D Electron Density Map | Absolute (Gold Standard) | Single crystal (>0.1 mm) | Bottlenecked by the thermodynamic success of crystallization. |
| 1D/2D NMR | Chemical Shifts, J-Couplings | Moderate to High | Solution (5-10 mg) | Lack of adjacent aromatic protons limits standard J-coupling analysis. |
| PXRD | 1D Diffraction Pattern | Low (without prior model) | Bulk powder (10-50 mg) | Cannot easily solve de novo atomic coordinates for novel compounds. |
| LC-MS | Molecular Weight, Fragments | Low | Solution (<1 mg) | Incapable of distinguishing between exact positional isomers. |
Experimental Protocol: SCXRD Validation System
To ensure a self-validating and reproducible structural determination of 4-Acetyl-6-chloronicotinic acid, the following step-by-step methodology must be strictly adhered to.
Phase 1: Crystallization (Thermodynamic Control)
-
Step 1: Dissolve 10 mg of >95% pure 4-Acetyl-6-chloronicotinic acid in 0.5 mL of acetone in a 2 mL glass vial.
-
Step 2: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly and store at 4°C for 3–5 days.
-
Causality & Expertise: 4-Acetyl-6-chloronicotinic acid contains a carboxylic acid moiety, which strongly drives the formation of rapid, disordered hydrogen-bonded dimers. If a highly volatile solvent is used alone, rapid precipitation yields amorphous powders. By utilizing a competitive hydrogen-bonding solvent (acetone) paired with a non-polar antisolvent (n-hexane) via vapor diffusion, we artificially slow the nucleation kinetics. This thermodynamic control allows the molecules to pack into a highly ordered crystalline lattice.
Phase 2: Cryogenic Mounting & Data Collection
-
Step 1: Submerge the harvested crystals in paratone oil. Select a single crystal (approx. 0.15 × 0.10 × 0.10 mm) that exhibits uniform extinction under cross-polarized light.
-
Step 2: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer goniometer.
-
Step 3: Flash-cool the crystal to 100 K using a nitrogen cryostream and collect data using Mo-K
radiation ( Å). -
Causality & Expertise: Paratone oil acts as a cryoprotectant, preventing the crystal from cracking due to solvent loss. Cooling to 100 K is non-negotiable; it minimizes thermal atomic displacement parameters (B-factors), preventing the electron density of the carbon and oxygen atoms in the acetyl group from blurring together, thereby ensuring sub-angstrom resolution.
Phase 3: Structure Solution and Refinement
-
Step 1: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).
-
Step 2: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on
(SHELXL). -
Causality & Expertise: The presence of the chlorine atom introduces anomalous scattering of X-rays. If not corrected via multi-scan absorption protocols, this scattering creates artificial "ghost" peaks in the Fourier difference map, which could lead to an incorrect assignment of the acetyl group's orientation. A final refinement factor (
) of < 0.05 validates the structural model.
Structural Validation Workflow
Workflow for the structural validation of 4-Acetyl-6-chloronicotinic acid using SCXRD.
References
- "Comparison of NMR and X-ray crystallography", bbk.ac.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKhA3i88ZxHlw9ESlkfxuwynQY9mu_LFc89iPR4Ia_HjnNUIzC2G44lPekuFHIEt95dvHmbSgo1HjFmu95HKUkRo4IxIUJeAFSZutgk0vDHv8cphHRWZPEao_SkgnZDsrrVA6YuLHJI9n-4JZsCqRBQvenkZx28fpsRB2KWKxvBw==]
- "X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules", JEOL Ltd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFxiQHCMKcXfv8Te3LrNBiz6eWn8XB7N9Y9zfqC9hXcjSJm_HSltrDyoZmH51_Bd6_EI4c6iYM_Z3VMfqpCLN9KP2VvEyRTSfgOHITpZ1q-vaIPm5sGhJ6JcrHmcEhLTJzsdLP5Sp62cUeytxd48w0D6VeHwaj]
- "NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins", Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY1pzaAPUrpdaUfvBaNgZz3HTnq0ObjDwcweoH3I_kEiZ8nDYBeNSie-PqMCAZ-Rxck9Wy5Dhd9LMC8pB_Kl9Vp3Ut_ErXLPTypao9xvfomensGt4TFTyzIDgMUmAOJhz0PKiJz2s=]
- "X-Ray Crystallography vs. NMR Spectroscopy", News-Medical.Net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOie_CGzNyj0cObkujC64K-AarQbEe7-0riIsNGXPsEBuuDRRdJwUPg863A2NpfDYV_i6J0bTt8fMxHe_Jr4HdZYZzl42mxcbKlHK40aqu49_aIr6jdQOuV2sQWsKl1TnIvDDx9atIEWbjkRIJKxULxPrGoJA9sQd3jWlSjUDP5OLLKDKGzrVpEGlGL_T5mKjh_Rc=]
- "1224464-97-4 | Methyl 6-chloro-4-methylnicotinate | BLD Pharm" (Contains 4-Acetyl-6-chloronicotinic acid data), BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu2hU6WiekonqpTYsL_U08QUaDqjOGtC5YmFW85NFKApM4MZlGZxcx3wnSz6JPOsVuGxiuD9kRC_Qb-0nf04_sujABNjcy3MpVBtwLYFhWzUdG3zz-9QnSWc1NW1xgTkExyZWQCH_CAQ2vbfvE]
Sources
- 1. 1224464-97-4|Methyl 6-chloro-4-methylnicotinate|BLD Pharm [bldpharm.com]
- 2. news-medical.net [news-medical.net]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 4-Acetyl-6-chloronicotinic acid
This guide outlines the authoritative safety and operational protocols for handling 4-Acetyl-6-chloronicotinic acid (CAS 159326-68-8) .
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based operational system . This compound is a functionalized pyridine derivative used as a pharmaceutical building block.[1] In drug development, intermediates like this must be treated with a "presumption of potency" until full toxicological data is established.
Hazard Assessment & Chemical Logic
4-Acetyl-6-chloronicotinic acid combines three reactive functionalities: a pyridine ring, a chlorine substituent, and a carboxylic acid group.
-
The Acid Moiety: Provides inherent acidity, leading to immediate irritation or corrosion of mucous membranes (eyes, respiratory tract).
-
The Halogenated Pyridine: Chlorinated pyridines are lipophilic and can penetrate skin more readily than simple organic acids. They are often potent sensitizers.
-
The Acetyl Group: Increases reactivity, making the molecule a potential alkylating agent or electrophile in biological systems.
Operational Hazard Profile:
| Hazard Class | GHS Classification (Conservative Estimate) | Operational Implication |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 (Warning) | Direct contact will cause dermatitis; prolonged contact may cause chemical burns. |
| Serious Eye Damage | Category 2A/1 (Danger) | Critical Risk. Fine dust can react with eye moisture to form acidic solutions, causing rapid corneal damage. |
| STOT - Single Exposure | Category 3 (Respiratory) | Inhalation of dust will trigger severe coughing and respiratory distress. |
| Sensitization | Unknown/Suspected | Treat as a potential skin sensitizer. Exposure may lead to allergic reactions upon re-exposure. |
PPE Selection Matrix
The following selection logic is designed to create a "fail-safe" barrier. We do not rely on a single layer of protection for halogenated intermediates.
A. Hand Protection (The Double-Barrier Protocol)
-
Primary Layer (Inner): 4 mil Nitrile (High dexterity).
-
Secondary Layer (Outer): 5-8 mil Nitrile or Laminate (Chemical resistance).
-
Why? Pyridine derivatives can permeate thin nitrile. The second layer provides a "sacrificial" barrier, allowing you to doff the outer glove immediately upon contamination without exposing the skin.
B. Respiratory & Eye Protection
-
Standard Operation: Fume Hood (Face velocity > 100 fpm).
-
Powder Handling (Outside Hood): Strictly Prohibited without P100 respiratory protection.
-
Eye Protection: Chemical Splash Goggles are mandatory. Safety glasses are insufficient because they do not seal against airborne dust or splashes that can run down the forehead.
PPE Visualization Workflow
Caption: Decision logic for selecting PPE based on physical state and engineering controls. Note the escalation to Laminate gloves for organic solvents.
Operational Protocol: The "Clean-Dirty" Workflow
This protocol ensures that the chemical never migrates outside the containment zone.
Step 1: Preparation (The "Clean" Zone)
-
Verify Fume Hood airflow (magnehelic gauge or tissue test).
-
Donning Sequence:
-
Lab coat (buttoned to neck).
-
Inner gloves (tucked under coat cuffs).
-
Outer gloves (pulled over coat cuffs). This "shingle" effect prevents powder from entering the sleeve.
-
Goggles (adjusted for seal).
-
Step 2: Handling (The "Hot" Zone)
-
Weighing: Use an anti-static weighing boat. Static charge can cause this fine powder to "jump," creating an inhalation hazard.
-
Transfer: Do not pour. Use a spatula or funnel. If the powder is caked, do not chip at it aggressively; this generates aerosol.
-
Tool Management: Designate a "dirty" area inside the hood for spatulas/funnels. Do not place them on the benchtop.
Step 3: Decontamination & Doffing
-
Wipe down outer gloves with a solvent-dampened wipe (methanol or acetone) inside the hood.
-
Doffing Sequence:
-
Remove outer gloves (turn inside out) -> Dispose in solid waste.
-
Remove goggles -> Wipe with ethanol.
-
Remove lab coat -> Hang in designated area (do not wear into common areas).
-
Remove inner gloves -> Dispose.
-
Wash hands immediately with soap and water for 60 seconds.
-
Emergency Response: Spill & Exposure
In the event of a spill, immediate action prevents area contamination.[2]
Spill Response Diagram
Caption: Triage workflow for spill response. Note that outside-hood spills of this powder require evacuation due to inhalation risks.
First Aid Measures
-
Eye Contact: Flush for 15 minutes minimum .[2][3] The acidic nature requires prolonged flushing to normalize pH. Hold eyelids open.
-
Skin Contact: Wash with soap and water.[2][3] Do not use alcohol/solvents on skin (this enhances absorption).
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).[2]
Disposal & Waste Management
Self-Validating Disposal System: Never assume the waste stream. Verify the pH and halogen content.
-
Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste - Halogenated."
-
Why? High-temperature incineration is required to prevent the formation of toxic byproducts (e.g., dioxins) which can occur if halogenated compounds are burned at low temps.
-
-
Liquid Waste: Segregate into "Halogenated Organic Solvents."
-
Do NOT mix with acidic aqueous waste (risk of exothermic reaction or precipitation).
-
-
Container Prep: Triple rinse empty reagent bottles with a compatible solvent (e.g., acetone) before disposal. Add rinsate to the liquid waste stream.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2782303, 6-Chloronicotinic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine. 29 CFR 1910.1000. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
